Product packaging for 1,1-Dimethoxynon-2-yne(Cat. No.:CAS No. 13257-44-8)

1,1-Dimethoxynon-2-yne

Cat. No.: B078486
CAS No.: 13257-44-8
M. Wt: 184.27 g/mol
InChI Key: RPJGIPAAHSGBEZ-UHFFFAOYSA-N
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Description

1,1-Dimethoxynon-2-yne is a specialized, acetal-protected alkyne building block of significant value in synthetic organic chemistry and materials science research. Its core structure features a terminal alkyne group masked as a dimethyl acetal, which serves as a strategic protective group. This protection is crucial for enhancing the molecule's stability during synthetic sequences, allowing for selective deprotection under mild acidic conditions to regenerate the highly reactive terminal alkyne. This property makes it an invaluable precursor for metal-catalyzed cross-coupling reactions, such as the Sonogashira and Glaser couplings, enabling the efficient construction of complex molecular architectures, conjugated enyne systems, and carbon-rich frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B078486 1,1-Dimethoxynon-2-yne CAS No. 13257-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethoxynon-2-yne
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InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJGIPAAHSGBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3051670
Record name 1,1-Dimethoxynon-2-yne
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Molecular Weight

184.27 g/mol
Source PubChem
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CAS No.

13257-44-8
Record name 1,1-Dimethoxynon-2-yne
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonyne, 1,1-dimethoxy-
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Record name 2-Nonyne, 1,1-dimethoxy-
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Record name 1,1-Dimethoxynon-2-yne
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Record name 1,1-dimethoxynon-2-yne
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethoxynon-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxynon-2-yne is a bifunctional molecule incorporating both a protected aldehyde (as a dimethyl acetal) and an internal alkyne. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The acetal moiety serves as a stable protecting group for the carbonyl functionality, allowing for selective transformations at the alkyne. The internal alkyne, in turn, can participate in a variety of reactions, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and reductions.

This guide details a proposed synthetic pathway, purification protocol, and a comprehensive summary of the expected spectroscopic and physical properties of this compound.

Proposed Synthesis of this compound

The proposed synthesis involves a two-step sequence starting from the commercially available terminal alkyne, 1-heptyne. The key transformation is the nucleophilic addition of the heptynylide anion to an electrophilic source of the dimethoxymethyl group.

Synthetic Workflow

The logical workflow for the proposed synthesis is outlined below. This involves the deprotonation of 1-heptyne to form a lithium acetylide, followed by its reaction with a suitable electrophile to introduce the dimethoxymethyl group.

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation Heptyne 1-Heptyne Heptynylide Lithium Heptynylide Heptyne->Heptynylide THF, -78 °C nBuLi n-Butyllithium nBuLi->Heptynylide Electrophile Bromoacetaldehyde dimethyl acetal Product This compound Electrophile->Product Heptynylide_ref->Product THF, -78 °C to rt Drug_Development Start This compound Click Click Chemistry (e.g., CuAAC) Start->Click Hydrolysis Acetal Hydrolysis Start->Hydrolysis Library Compound Library Click->Library Prodrug Pro-drug Hydrolysis->Prodrug Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead ActiveDrug Active Aldehyde Drug Prodrug->ActiveDrug Target Biological Target ActiveDrug->Target

Technical Guide: Spectroscopic Data for 1,1-Dimethoxynon-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Dimethoxynon-2-yne is an organic compound featuring a terminal alkyne and an acetal functional group. Its structure presents a unique combination of reactivity, making it a potentially valuable building block in organic synthesis. This guide provides a summary of its predicted and expected spectroscopic data (NMR, IR, MS) and outlines the standard experimental protocols for acquiring such data.

Molecular Structure and Properties

  • Molecular Formula: C₁₁H₂₀O₂

  • Molecular Weight: 184.28 g/mol

  • Structure:

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted Mass Spectrometry Data

ParameterValue
Monoisotopic Mass184.14633 Da
Predicted Adducts m/z
[M+H]⁺185.15361
[M+Na]⁺207.13555
[M+K]⁺223.10949
[M+NH₄]⁺202.18015

Table 2: Expected ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.2 - 5.4d1H-CH(OCH₃)₂
~ 3.3 - 3.4s6H-CH(OCH₃ )₂
~ 2.2 - 2.4t1H-C≡CH
~ 2.1 - 2.3m2H-CH₂ -C≡CH
~ 1.2 - 1.6m8H-(CH₂ )₄-CH₃
~ 0.9t3H-CH₂-CH₃

Table 3: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 100 - 105-C H(OCH₃)₂
~ 80 - 90-C ≡CH
~ 70 - 80-C≡C H
~ 52 - 55-CH(OCH₃ )₂
~ 31-(CH₂ )₅-
~ 28 - 29-(CH₂ )₅-
~ 22-CH₂ -CH₃
~ 18-CH₂ -C≡CH
~ 14-CH₂-CH₃

Table 4: Expected IR Spectral Data (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, Sharp≡C-H stretch
2950 - 2850StrongC-H (sp³) stretch
~ 2120Medium-WeakC≡C stretch (internal)
1200 - 1050StrongC-O stretch (acetal)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the liquid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1][2]

    • Ensure the sample is fully dissolved; gentle vortexing can be applied.

    • Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

    • The final liquid height in the NMR tube should be around 4-5 cm.[1]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.[1]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[1]

    • Tune and match the probe to the nucleus being observed (¹H or ¹³C).[1]

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[1]

4.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[3][4]

    • Place one to two drops of the liquid sample onto the surface of one salt plate.[3][4]

    • Carefully place the second salt plate on top, allowing the liquid to spread into a thin film between the plates.[3][4]

  • Data Acquisition:

    • Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.[3]

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

4.3 Mass Spectrometry (MS)

  • Sample Introduction:

    • For a volatile liquid, direct infusion via a syringe pump or introduction through a gas chromatography (GC) system can be used. The sample is vaporized in a high-vacuum environment.[5]

  • Ionization:

    • The gaseous molecules are ionized. A common method is Electron Impact (EI), where a high-energy electron beam knocks an electron from the molecule to form a radical cation (M⁺•).[5][6]

  • Mass Analysis and Detection:

    • The generated ions are accelerated into a mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[7]

    • A detector records the abundance of ions at each m/z value, generating the mass spectrum.[6]

Visualizations

Spectroscopic_Workflow Figure 1: General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound (Liquid Sample) Prep_NMR Dissolve in CDCl3 Filter into NMR tube Compound->Prep_NMR Prep_IR Prepare thin film between salt plates Compound->Prep_IR Prep_MS Vaporize sample in vacuum Compound->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (Molecular Weight, Fragmentation) MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Figure 1: General Workflow for Spectroscopic Analysis

References

Physical and chemical properties of 1,1-Dimethoxynon-2-yne.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 1,1-Dimethoxynon-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the alkynyl acetal class of organic compounds. This bifunctional molecule incorporates both a protected aldehyde (as a dimethyl acetal) and an internal alkyne. This structure makes it a versatile building block in organic synthesis, allowing for selective reactions at either the triple bond or, after deprotection, the carbonyl group. Alkynyl acetals are valuable intermediates in the synthesis of complex molecules, including heterocycles, polyketides, and lipids.[1] Their stability under neutral to strongly basic conditions makes the acetal group an effective protecting group for the aldehyde functionality while transformations are carried out on the alkyne portion of the molecule.[2]

Physical and Chemical Properties

Quantitative physical and chemical data for this compound is not extensively documented in readily available literature. However, key properties can be predicted or are available from chemical databases.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₀O₂PubChem
Molecular Weight 184.28 g/mol PubChem
Monoisotopic Mass 184.14633 Da[3]
XLogP3 (Predicted) 3.3[3]
CAS Number 13257-44-8[4]

Note: XLogP3 is a computed measure of hydrophobicity.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups: the alkyne and the acetal.

  • Acetal Group: Acetals are stable in neutral to strongly basic conditions but are sensitive to acid.[2] In the presence of aqueous acid, the dimethyl acetal will hydrolyze to reveal the aldehyde functionality. This transformation allows for subsequent reactions such as oxidation, reduction, or condensation. The acetal serves as an excellent protecting group for the carbonyl.[2]

  • Alkyne Group: The internal alkyne is a site of high electron density and can undergo a variety of addition reactions. These include hydrogenation, halogenation, and hydrohalogenation. The triple bond can also participate in metal-catalyzed reactions, such as cyclization and coupling reactions, which are fundamental in constructing complex molecular skeletons.[5][6][7] For example, iron(III) and platinum(II) catalysts have been used to achieve cyclization of various alkynyl acetals.[5][6]

A logical diagram of its core reactivity is presented below.

G Reactivity of this compound cluster_main cluster_reactions C6H13-C#C-CH(OMe)2 This compound Aldehyde Non-2-ynal (C6H13-C#C-CHO) C6H13-C#C-CH(OMe)2->Aldehyde Acid Hydrolysis (H3O+) Alkene Alkene Derivatives (e.g., Dihaloalkene) C6H13-C#C-CH(OMe)2->Alkene Addition Rxns (e.g., H2, X2) Cyclized Cyclized Products (Carbo- and Heterocycles) C6H13-C#C-CH(OMe)2->Cyclized Metal-Catalyzed Cyclization

Core reactivity pathways for this compound.

Experimental Protocols

General Synthesis of Alkynyl Acetals

Objective: To synthesize an alkynyl acetal from a terminal alkyne.

Materials:

  • Hept-1-yne

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl orthoformate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of hept-1-yne (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to form the lithium acetylide.

  • Trimethyl orthoformate (1.2 equivalents) is added to the reaction mixture.

  • The reaction is allowed to warm slowly to room temperature and is stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or vacuum distillation to yield the pure this compound.

The workflow for this synthesis is depicted in the following diagram.

G General Synthesis Workflow Start Start: Hept-1-yne in THF Deprotonation 1. Add n-BuLi at -78°C 2. Stir for 1 hr Start->Deprotonation Acetylide Lithium Heptynilide Intermediate Deprotonation->Acetylide Addition 1. Add Trimethyl Orthoformate 2. Warm to RT, stir overnight Acetylide->Addition Quench Quench with sat. NH4Cl Addition->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry organic layers (MgSO4) Filter and Concentrate Extraction->Drying Purification Purify (Distillation or Chromatography) Drying->Purification End Product: this compound Purification->End

Workflow for the synthesis of this compound.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound are not widely published. However, predicted mass spectrometry data is available and characteristic chemical shifts for ¹H and ¹³C NMR can be estimated based on the known values for similar structures.

Table 2: Predicted and Estimated Spectroscopic Data

Spectrum TypeDataSource / Basis
Mass Spec (ESI-MS) [M+H]⁺: 185.15361 m/z[M+Na]⁺: 207.13555 m/z[3]
¹H NMR (Est.) δ ~4.8-5.2 (t, 1H, -CH(OMe)₂)δ ~3.3-3.4 (s, 6H, -OCH₃)δ ~2.2 (m, 2H, -CH₂-C≡C)δ ~1.2-1.6 (m, 8H, alkyl chain)δ ~0.9 (t, 3H, -CH₃)Based on analogous structures
¹³C NMR (Est.) δ ~100-105 (-CH(OMe)₂)δ ~80-90 (-C≡C-)δ ~52-55 (-OCH₃)δ ~18-32 (alkyl chain)δ ~14 (-CH₃)Based on analogous structures

Note: NMR chemical shifts (δ) are estimated in ppm relative to TMS.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not commonly available, precautions should be taken based on the properties of similar flammable organic compounds and alkynes.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors.[8][9] Keep away from heat, sparks, open flames, and other ignition sources.[8][10] Use non-sparking tools and take precautionary measures against static discharge.[8][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from oxidizing agents.[8][10]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[8][9][10]

It is crucial to consult a comprehensive SDS for a closely related compound before handling.

References

1,1-Dimethoxynon-2-yne molecular structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1,1-Dimethoxynon-2-yne, a long-chain alkyne acetal. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information on its molecular structure, predicted physicochemical properties, and general synthetic methodologies applicable to its preparation. The content is intended to support researchers and professionals in organic synthesis and drug development by providing a foundational understanding of this molecule and its chemical class.

Molecular Structure and Formula

This compound is an organic molecule characterized by a nine-carbon chain containing a triple bond at the second carbon position (an internal alkyne) and a dimethyl acetal group at the first carbon.

Molecular Formula: C₁₁H₂₀O₂[1]

IUPAC Name: this compound[1]

Chemical Structure:

Canonical SMILES: CCCCCCC#CC(OC)OC[1]

InChI: InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-8H2,1-3H3[1]

InChIKey: RPJGIPAAHSGBEZ-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight184.28 g/mol Calculated
Monoisotopic Mass184.14633 Da[1]
XlogP (Predicted)3.3[1]
Boiling PointIncreases with molecular mass. Expected to be slightly higher than corresponding alkanes and alkenes.[2][3][4]General Principle
DensityIncreases with molecular mass.[5]General Principle
SolubilitySoluble in organic solvents; insoluble in water.[2][3]General Principle
AcidityAs an internal alkyne, it is not expected to be acidic. Terminal alkynes exhibit weak acidity.[5][6]General Principle

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the surveyed literature, a general and plausible synthetic route can be devised based on established methods for preparing alkyne acetals. A common approach involves the alkylation of a smaller terminal alkyne acetal.

Representative Experimental Protocol: Synthesis of a 1,1-Dialkoxyalk-2-yne

This protocol is a representative example for the synthesis of a generic 1,1-dialkoxyalk-2-yne and can be adapted for this compound. The procedure involves the deprotonation of a terminal alkyne followed by nucleophilic substitution with an alkyl halide.

Materials:

  • 3,3-Dimethoxy-1-propyne (or other suitable terminal alkyne acetal)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromohexane (or other suitable alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3,3-dimethoxy-1-propyne dissolved in anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium acetylide.

  • Alkylation: A solution of 1-bromohexane (1.0 equivalent) in anhydrous THF is added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by fractional distillation under reduced pressure to yield the desired this compound.

General Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of 1,1-dialkoxyalk-2-ynes via alkylation of a terminal alkyne.

Synthesis_Workflow reagents Terminal Alkyne Acetal Alkyl Halide Anhydrous Solvent setup Reaction Setup (Inert Atmosphere, -78 °C) reagents->setup deprotonation Deprotonation (Strong Base, e.g., n-BuLi) setup->deprotonation alkylation Alkylation (Addition of Alkyl Halide) deprotonation->alkylation workup Aqueous Workup (Quenching, Extraction) alkylation->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product

General synthesis workflow for 1,1-dialkoxyalk-2-ynes.

Reactions and Potential Applications

Alkynes are versatile functional groups in organic synthesis. The triple bond can undergo a variety of transformations, including hydrogenation to alkenes or alkanes, halogenation, and hydration. The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal the carbonyl functionality. This dual functionality makes compounds like this compound potentially useful building blocks in the synthesis of more complex molecules.

There is no specific information available in the searched literature regarding the use of this compound in drug development or its biological activity.

Signaling Pathways and Biological Interactions

No information was found concerning the interaction of this compound with any biological signaling pathways.

Conclusion

This compound is a well-defined chemical entity with a known molecular structure. However, a detailed characterization of its physicochemical properties and specific, validated synthetic protocols are not widely reported in the public domain. The general principles of alkyne and acetal chemistry provide a strong basis for its synthesis and potential reactivity. Further experimental investigation is required to fully elucidate its properties and explore its applications in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 1,1-Dimethoxynon-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-Dimethoxynon-2-yne, a long-chain acetylenic ether with potential applications in organic synthesis and as a building block in drug discovery. This document consolidates its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a generalized workflow for its biological screening. The information is presented to be a valuable resource for researchers in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is an organic compound characterized by a nine-carbon chain containing a terminal dimethyl acetal group and an internal triple bond at the second carbon position.

IUPAC Name: this compound[1]

CAS Number: 13257-44-8[2]

Physicochemical and Spectroscopic Data
PropertyValueSource/Analogous Compound
Molecular Formula C₁₁H₂₀O₂PubChem[1]
Molecular Weight 184.28 g/mol PubChem[1]
Predicted XlogP 3.3PubChem[1]
Boiling Point 70 °C / 30 mmHgAnalog: 1,4-Dimethoxy-2-butyne
Density 0.944 g/mL at 25 °CAnalog: 1,4-Dimethoxy-2-butyne
Refractive Index n20/D 1.434Analog: 1,4-Dimethoxy-2-butyne
Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide insights into the molecule's shape and can aid in its identification in mass spectrometry-based screening.

Adductm/zPredicted CCS (Ų)
[M+H]⁺185.15361140.3
[M+Na]⁺207.13555148.2
[M-H]⁻183.13905139.6
[M+NH₄]⁺202.18015158.5
[M+K]⁺223.10949146.8
Data sourced from PubChem[1]

Experimental Protocols: Synthesis of this compound

The following is a proposed synthetic protocol for this compound based on general methods for the synthesis of 1,1-dialkoxyalkynes. This method involves the protection of an aldehyde, followed by alkynylation.

Step 1: Protection of Heptanal to form 1,1-Dimethoxyheptane
  • Reaction Setup: To a solution of heptanal (1 equivalent) in anhydrous methanol (5 volumes), add trimethyl orthoformate (1.2 equivalents).

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the catalyst with a mild base, such as triethylamine. Remove the methanol under reduced pressure.

  • Purification: Dilute the residue with diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1,1-dimethoxyheptane.

Step 2: Lithiation and Alkynylation
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,1-dimethoxy-2-propyne (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

  • Alkylation: To the solution of the lithium acetylide, add a solution of 1-bromohexane (1 equivalent) in anhydrous THF dropwise.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound.

Biological Screening Workflow

For a novel compound such as this compound, a systematic approach is essential to evaluate its potential as a therapeutic agent. The following diagram illustrates a general workflow for the biological screening of new chemical entities.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Identification & Validation cluster_2 Lead Optimization cluster_3 Preclinical Development HTS Compound Library Screening (e.g., against a specific target protein) Hit_ID Identification of Primary Hits HTS->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Confirming mechanism of action) Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR ADME_Tox In vitro ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADME_Tox In_Vivo In vivo Efficacy & PK/PD Studies (in animal models) ADME_Tox->In_Vivo Preclinical_Candidate Selection of Preclinical Candidate In_Vivo->Preclinical_Candidate

Caption: A generalized workflow for the biological screening and preclinical development of a novel chemical entity.

This workflow outlines the progression from initial high-throughput screening to identify active compounds ("hits"), through validation and optimization of these hits to generate "leads", and finally to the selection of a preclinical candidate for further development.[3][4][5]

Conclusion

This compound represents a versatile chemical entity with potential for further exploration in various fields of chemistry. This guide provides foundational information to support its synthesis and initial biological evaluation. The provided protocols and workflows are intended to serve as a starting point for researchers and may require optimization based on specific experimental contexts and research goals.

References

Reactivity of the Dimethyl Acetal Group in Alkynes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dimethyl acetal group is a widely utilized protecting group for aldehydes and ketones in organic synthesis, prized for its stability under neutral to strongly basic conditions.[1][2] Its reactivity, or lack thereof, becomes more complex and synthetically valuable when present in a molecule that also contains other functional groups, such as an alkyne. This technical guide provides a comprehensive overview of the reactivity of the dimethyl acetal group within alkyne-containing molecules. It explores the stability of the acetal moiety under various reaction conditions, its participation in intramolecular cyclizations, and its role as a directing group in transition metal-catalyzed transformations. This document is intended to serve as a resource for researchers in organic synthesis and drug development, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic use of this functional group combination.

General Stability of the Dimethyl Acetal Group in Alkynes

The dimethyl acetal group is generally stable to a wide range of reagents, a property that makes it an effective protecting group. This stability is largely retained in molecules that also feature an alkyne functionality.

Stability under Basic and Nucleophilic Conditions: Dimethyl acetals are highly stable in the presence of bases and nucleophiles.[1][3][4] This stability is due to the lack of an acidic proton and the poor leaving group ability of the methoxy group (CH₃O⁻) under non-acidic conditions. Therefore, reactions involving the alkyne functionality that are performed under basic or nucleophilic conditions can typically be carried out without affecting a nearby dimethyl acetal. This includes, but is not limited to:

  • Deprotonation of terminal alkynes: Strong bases like sodium amide (NaNH₂) or organolithium reagents can be used to form acetylides without cleaving the acetal.[2]

  • Nucleophilic attack on the alkyne: While less common for simple alkynes, reactions with nucleophiles generally do not affect the acetal group.[5]

  • Organometallic reagents: Grignard reagents and organolithium compounds, which are strongly basic and nucleophilic, do not react with dimethyl acetals.[2]

Stability under Acidic Conditions: The primary lability of the dimethyl acetal group is its susceptibility to hydrolysis under acidic conditions.[1][6] The presence of an alkyne in the molecule does not fundamentally change this reactivity, but the reaction conditions can be tuned to achieve selective transformations. The acid-catalyzed cleavage of the acetal proceeds via the formation of an oxocarbenium ion, which is then trapped by water or another nucleophile. This reactivity is the basis for the intramolecular cyclization reactions discussed in Section 3.0.

Intramolecular Reactions: Acid-Catalyzed Cyclizations

A key area of reactivity for alkynyl dimethyl acetals is their participation in intramolecular cyclization reactions, typically promoted by Brønsted or Lewis acids. These reactions are a powerful tool for the synthesis of various carbocyclic and heterocyclic frameworks.

Mechanism of Prins-Type Cyclization

The acid-catalyzed cyclization of alkynyl acetals proceeds through a Prins-type mechanism. The reaction is initiated by the activation of the acetal by a Lewis or Brønsted acid, leading to the formation of a key oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic alkyne, triggering the cyclization cascade. The resulting vinyl cation can be trapped by a nucleophile or undergo further rearrangements.[7][8][9]

Prins_Type_Cyclization cluster_start Initiation cluster_cyclization Cyclization cluster_termination Termination Alkynyl_Acetal Alkynyl Dimethyl Acetal Oxocarbenium_Ion Oxocarbenium Ion Alkynyl_Acetal->Oxocarbenium_Ion Activation Acid Lewis Acid (e.g., FeCl₃) Acid->Alkynyl_Acetal Vinyl_Cation Vinyl Cation Intermediate Oxocarbenium_Ion->Vinyl_Cation Intramolecular nucleophilic attack by alkyne Cyclized_Product Cyclized Product Vinyl_Cation->Cyclized_Product Nucleophilic trapping Nucleophile Nucleophile (e.g., Cl⁻) Nucleophile->Vinyl_Cation

Caption: Mechanism of the Prins-Type Cyclization of an Alkynyl Acetal.

Iron(III)-Catalyzed Cyclizations

Iron(III) salts, such as FeCl₃ and FeBr₃, are effective Lewis acids for promoting the cyclization of alkynyl acetals. These reactions often proceed under mild conditions and can be used to synthesize a variety of five-membered carbocycles and heterocycles.[7][10] The reaction typically involves the formation of a halo-substituted cyclized product.

Table 1: Examples of Iron(III)-Catalyzed Cyclization of Alkynyl Acetals

SubstrateCatalyst (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
4-Phenyl-1,1-diethoxybut-3-yneFeCl₃ (1.0)CH₂Cl₂00.5(E)-2-(1-chloro-2-phenylethenyl)tetrahydrofuran85[1][7]
5-Phenyl-1,1-diethoxypent-4-yneFeCl₃ (1.0)CH₂Cl₂rt2(E)-2-(1-chloro-2-phenylethenyl)tetrahydropyran82[1][7]
N-benzyl-N-(4,4-diethoxybut-2-ynyl)tosylamideFeBr₃ (1.0)CH₂Cl₂00.5(E)-1-Tosyl-2-(1-bromo-ethylidene)pyrrolidine78[1][7]
Diethyl 2-(but-2-ynyl)-2-(prop-2-ynyl)malonateFeCl₃ (1.0)CH₂Cl₂00.5Diethyl (E)-3-(1-chloroethylidene)-4-methylcyclopent-1-ene-1,2-dicarboxylate75[1][7]
Experimental Protocol: Iron(III)-Catalyzed Cyclization of 4-Phenyl-1,1-diethoxybut-3-yne

The following is a representative experimental protocol for the FeCl₃-promoted cyclization of an alkynyl diethyl acetal.[1][7]

Materials:

  • 4-Phenyl-1,1-diethoxybut-3-yne (1.0 equiv)

  • Anhydrous Iron(III) chloride (FeCl₃) (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of 4-phenyl-1,1-diethoxybut-3-yne (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • Anhydrous FeCl₃ (0.5 mmol) is added to the solution in one portion.

  • The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 10-30 minutes), the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-2-(1-chloro-2-phenylethenyl)tetrahydrofuran.

Dimethyl Acetal as a Directing Group in Hydrosilylation

Beyond its role in cyclization reactions, the acetal group can also function as a directing group in transition metal-catalyzed reactions of the alkyne. A notable example is the rhodium-catalyzed hydrosilylation of propargyl acetates, where a traceless acetal directing group enables highly regio- and stereoselective α-selective syn-hydrosilylation.[11]

Mechanism of Acetal-Directed Hydrosilylation

In this process, the acetal acts as a two-atom tether to direct the hydrosilylation to the proximal (α) position of the alkyne. The reaction proceeds through a series of steps involving the formation of a rhodium-silane complex, coordination to the alkyne, and migratory insertion. The acetal group ensures that the catalyst delivers the silyl group to the desired position.[11][12]

Acetal_Directed_Hydrosilylation cluster_activation Catalyst Activation cluster_cyclization Directed Hydrosilylation cluster_product_formation Product Formation Rh_cat [Rh(I)] Catalyst Hydrosilyl_acetal Hydrosilyl Acetal Rh_cat->Hydrosilyl_acetal Rh_Si_complex Rh(I)-Silane Complex Hydrosilyl_acetal->Rh_Si_complex Oxidative Addition Cyclic_intermediate Cyclic Rh-π Complex Rh_Si_complex->Cyclic_intermediate Intramolecular Coordination Silyl_rhodation Silyl-Rhodation Intermediate Cyclic_intermediate->Silyl_rhodation Migratory Insertion Cyclic_silyl_acetal Cyclic Silyl Acetal Silyl_rhodation->Cyclic_silyl_acetal Reductive Elimination

Caption: Acetal-Directed Rhodium-Catalyzed Hydrosilylation of an Alkyne.

Quantitative Data on Acetal-Directed Hydrosilylation

The use of a traceless acetal directing group allows for the efficient synthesis of β-silyl allylic alcohols with high selectivity.

Table 2: Examples of Acetal-Directed Hydrosilylation of Propargyl Acetates

Propargyl Acetate SubstrateSilaneCatalyst SystemSolventTime (h)Product (after deprotection)Yield (%)Reference
1-Phenylprop-2-yn-1-yl acetateHSi(OEt)₃[Rh(cod)Cl]₂ / P(C₆F₅)₃CH₂Cl₂1(E)-1-Phenyl-3-((triethoxysilyl)vinyl)prop-2-en-1-ol95[11]
Pent-1-yn-3-yl acetateHSi(OEt)₃[Rh(cod)Cl]₂ / P(C₆F₅)₃CH₂Cl₂1(E)-1-((Triethoxysilyl)vinyl)pent-1-en-3-ol92[11]
1-Cyclohexylprop-2-yn-1-yl acetateHSi(OEt)₃[Rh(cod)Cl]₂ / P(C₆F₅)₃CH₂Cl₂1.5(E)-1-Cyclohexyl-3-((triethoxysilyl)vinyl)prop-2-en-1-ol93[11]

Intermolecular Reactions and Chemoselectivity

While intramolecular reactions of alkynyl dimethyl acetals are well-documented, intermolecular reactions offer opportunities for diversification, though they are less explored. The key challenge in intermolecular reactions is achieving chemoselectivity, given the presence of two reactive sites.

At present, there is limited specific literature on the chemoselective intermolecular reactions of substrates containing both a dimethyl acetal and an alkyne. However, based on the fundamental reactivity of each functional group, certain predictions can be made:

  • Reactions with Electrophiles: Electrophilic addition to the alkyne would likely be favored over reaction with the acetal, which is generally unreactive towards electrophiles in the absence of acid catalysis.

  • Reactions with Nucleophiles/Bases: As previously discussed, the dimethyl acetal is stable to most nucleophiles and bases. Therefore, reactions such as the deprotonation of a terminal alkyne or nucleophilic attack on an activated alkyne should proceed without affecting the acetal.

Further research is needed to fully explore and document the scope and limitations of intermolecular reactions involving this bifunctional scaffold.

Conclusion

The dimethyl acetal group, when incorporated into an alkyne-containing molecule, exhibits a rich and synthetically useful reactivity profile. While maintaining its characteristic stability towards basic and nucleophilic reagents, it can actively participate in acid-catalyzed intramolecular cyclizations to generate complex molecular architectures. Furthermore, it can serve as an effective directing group in transition metal-catalyzed transformations such as hydrosilylation, enabling high levels of regio- and stereocontrol. This guide has provided an overview of these key reactive pathways, supported by mechanistic details, quantitative data, and experimental protocols. A deeper understanding of the interplay between the dimethyl acetal and alkyne functionalities will undoubtedly continue to inspire the development of novel synthetic methodologies for applications in drug discovery and materials science.

References

Thermal Stability and Decomposition of 1,1-Dimethoxynon-2-yne: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal stability and decomposition profile of 1,1-dimethoxynon-2-yne. A comprehensive review of publicly available scientific literature reveals a significant gap in experimental data concerning the specific thermal properties of this compound. While general principles of acetal and alkyne chemistry provide a theoretical framework for its behavior at elevated temperatures, specific quantitative data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not documented in the searched scientific literature. This document outlines the expected, yet unconfirmed, thermal behavior based on related chemical structures and provides a general methodology for the experimental determination of these properties.

Introduction to this compound

This compound is an organic molecule featuring two key functional groups: an acetal and an internal alkyne. The chemical structure, as indexed in PubChem, is C11H20O2[1]. Acetals are generally known for their stability in neutral to strongly basic conditions but are susceptible to hydrolysis under acidic conditions[2][3][4][5]. The presence of the carbon-carbon triple bond introduces a region of high electron density and potential reactivity, particularly at elevated temperatures. Understanding the thermal stability of such a molecule is critical for its safe handling, storage, and application in various chemical syntheses, including in the field of drug development where thermal processing steps are common.

Theoretical Thermal Stability and Decomposition Pathways

In the absence of specific experimental data for this compound, its thermal decomposition can be postulated based on the known chemistry of acetals and alkynes.

Acetal Moiety: The 1,1-dimethoxy group represents an acetal. Acetals are generally considered stable functional groups[2][5]. However, at high temperatures, homolytic cleavage of the C-O bonds could occur, leading to the formation of radical intermediates. The presence of trace amounts of acid could catalyze the hydrolysis of the acetal to the corresponding aldehyde or ketone, especially if water is present[3][4].

Alkyne Moiety: The non-2-yne functional group is an internal alkyne. Alkynes can undergo a variety of thermal reactions, including polymerization, cyclization, or isomerization, often at elevated temperatures. The specific decomposition pathway would be influenced by factors such as temperature, pressure, and the presence of catalysts.

A plausible, though unverified, decomposition could be initiated by the cleavage of the C-O bonds in the acetal, followed by reactions involving the alkyne.

Proposed Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition of this compound, a series of standard thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina or platinum).

  • The sample is heated in a TGA furnace under a controlled atmosphere (e.g., nitrogen or argon to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates[6][7].

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • The sample and reference pans are heated in a DSC cell at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks[8][9]. The area under a peak is proportional to the enthalpy change of the transition.

Data Presentation (Hypothetical)

As no experimental data has been found, the following table is a template for how the quantitative data for this compound would be presented once determined experimentally.

ParameterValueTechniqueConditions
Onset of Decomposition (Tonset)To be determinedTGAInert atmosphere, specified heating rate
Temperature of Max. Decomposition Rate (Tmax)To be determinedDTGInert atmosphere, specified heating rate
Enthalpy of Decomposition (ΔHdecomp)To be determinedDSCInert atmosphere, specified heating rate
Melting Point (Tm)To be determinedDSCInert atmosphere, specified heating rate
Enthalpy of Fusion (ΔHfus)To be determinedDSCInert atmosphere, specified heating rate

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound can be visualized as follows.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Results Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Kinetics Kinetic Analysis (e.g., Coats-Redfern) TGA_Data->Kinetics Stability_Report Thermal Stability Report TGA_Data->Stability_Report DSC_Data->Stability_Report Decomposition_Profile Decomposition Profile Kinetics->Decomposition_Profile Stability_Report->Decomposition_Profile

Caption: Workflow for Thermal Analysis of this compound.

Conclusion and Future Work

There is a clear absence of publicly available experimental data on the thermal stability and decomposition of this compound. While theoretical predictions based on its constituent functional groups can be made, they are no substitute for empirical data. The experimental protocols outlined in this guide provide a clear path forward for researchers to characterize this compound. Such studies would be invaluable for ensuring its safe handling and for its potential application in synthetic chemistry and drug development. It is recommended that future work focus on performing TGA and DSC analyses, followed by techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) to identify the gaseous decomposition products, thereby elucidating the precise decomposition mechanism.

References

Solubility of 1,1-Dimethoxynon-2-yne in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 1,1-Dimethoxynon-2-yne. The information provided herein is based on the general physicochemical properties of alkynes and structurally related molecules. The experimental protocols described are generalized standard methods for solubility determination.

Introduction

This compound is an organic molecule featuring a nine-carbon chain with a terminal acetal group and an internal triple bond. Its chemical structure (Figure 1) suggests a largely nonpolar character, which is a primary determinant of its solubility profile. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in research and drug development. This guide provides an overview of its expected solubility, detailed experimental protocols for its determination, and a workflow for these procedures.

Figure 1: Chemical Structure of this compound (Structural information from PubChem)[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound, with its significant hydrocarbon chain, is expected to be soluble in nonpolar and weakly polar organic solvents.[2] The presence of two ether oxygen atoms in the dimethoxy group introduces some polar character, but the long alkyl chain likely dominates its overall solubility behavior. Its solubility is expected to be low in highly polar solvents.[2]

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. These predictions are based on general solubility principles for alkynes and other organic molecules of similar size and polarity.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar Hexane, TolueneHighThe nonpolar hydrocarbon chain of this compound will interact favorably with nonpolar solvents via van der Waals forces.[2]
Weakly Polar Diethyl Ether, ChloroformHigh to ModerateThese solvents can interact with both the nonpolar and the slightly polar parts of the molecule.
Polar Aprotic Acetone, AcetonitrileModerate to LowThe polarity of these solvents may be too high for optimal solvation of the long nonpolar alkyl chain.
Polar Protic Ethanol, MethanolLowThe strong hydrogen bonding network of protic solvents may be disrupted by the nonpolar alkyne, making solvation less favorable.
Highly Polar WaterVery Low/InsolubleThe hydrophobic nature of the C9 carbon chain significantly outweighs the polarity of the dimethoxy group, leading to poor aqueous solubility.[2]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Experimental Protocol: Shake-Flask Method for Quantitative Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid or liquid)

  • Selected organic solvent of high purity

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solute is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature to allow the excess solid to sediment.

    • For fine suspensions, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.[2]

  • Quantification of Soluble Compound:

    • Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation) equilibrate->separate aliquot Take aliquot of supernatant separate->aliquot dilute Dilute sample aliquot->dilute quantify Quantify concentration (e.g., HPLC, GC) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of a compound.

References

An In-Depth Technical Guide to the Acidity of Terminal Alkynes and the Influence of Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles governing the acidity of terminal alkynes, the formation of acetylide anions, and the strategic use of protecting groups in synthetic chemistry. It includes quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding of these core concepts critical to modern organic synthesis and drug development.

Core Concepts: The Enhanced Acidity of Terminal Alkynes

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a chain (RC≡CH), exhibit significantly greater acidity compared to their alkane and alkene counterparts.[1][2][3] This unique property stems from the hybridization of the carbon atom involved in the C-H bond.

  • The Role of Hybridization: In alkanes, the carbon atoms are sp³ hybridized (25% s-character). In alkenes, they are sp² hybridized (33% s-character). In terminal alkynes, the carbon atom of the C-H bond is sp-hybridized, possessing 50% s-character.[1]

  • Anion Stability: The acidity of a compound is directly related to the stability of its conjugate base.[1] When a terminal alkyne loses a proton, it forms an acetylide anion (RC≡C:⁻). The lone pair of electrons in this anion resides in an sp orbital.[4][5] Because s-orbitals are closer to the positively charged nucleus than p-orbitals, the negative charge in an sp orbital is more effectively stabilized by the nucleus.[1] This increased s-character leads to greater electrostatic stabilization of the acetylide anion, making the parent terminal alkyne more acidic.

This difference in acidity is substantial, with the pKa of a terminal alkyne being approximately 25, making it about 10^19 times more acidic than an alkene (pKa ≈ 44) and 10^25 times more acidic than an alkane (pKa ≈ 50).[1][5][6][7][8]

G Figure 1: Hybridization Effect on Acidity cluster_0 Hydrocarbon cluster_1 Conjugate Base (Carbanion) cluster_2 Acidity Trend Alkane Alkane (Ethane) sp³ Hybridization 25% s-character Anion_Alkane Ethyl Anion Lone pair in sp³ orbital Least Stable Alkane->Anion_Alkane -H⁺ Alkene Alkene (Ethene) sp² Hybridization 33% s-character Anion_Alkene Vinyl Anion Lone pair in sp² orbital Moderately Stable Alkene->Anion_Alkene -H⁺ Alkyne Terminal Alkyne (Ethyne) sp Hybridization 50% s-character Anion_Alkyne Acetylide Anion Lone pair in sp orbital Most Stable Alkyne->Anion_Alkyne -H⁺ Acidity_Trend Increasing Acidity & Anion Stability →

Figure 1: Relationship between hybridization, anion stability, and acidity.
Quantitative Acidity Data

The pKa values provide a clear quantitative measure of the differences in hydrocarbon acidity.

Compound TypeExampleHybridization of C-H CarbonApproximate pKa
AlkaneEthanesp³~50
AlkeneEthenesp²~44
Terminal Alkyne Ethyne (Acetylene) sp ~25
AmmoniaNH₃-~38
AlcoholEthanol-~16
WaterH₂O-~15.7

Table 1: Comparative pKa values of hydrocarbons and common reagents. Data sourced from[5][7][9][10][11].

Deprotonation and Acetylide Anion Formation

Due to their enhanced acidity, terminal alkynes can be deprotonated by a sufficiently strong base to form highly nucleophilic acetylide anions.[4] The choice of base is critical; the pKa of the base's conjugate acid must be significantly higher than the pKa of the alkyne (~25) for the deprotonation to proceed to completion.[12]

Common bases such as sodium hydroxide (NaOH) are not strong enough, as the conjugate acid (water, pKa ≈ 15.7) is a much stronger acid than the alkyne.[7][13][14][15] Therefore, the equilibrium lies far to the left.

Suitable bases for deprotonation include:

  • Sodium Amide (NaNH₂): Widely used, its conjugate acid is ammonia (pKa ≈ 38), which is much weaker than the terminal alkyne.[7][13][14]

  • Grignard Reagents (RMgX): Alkyl Grignard reagents readily deprotonate terminal alkynes. This is an acid-base reaction that proceeds because the resulting alkane is a much weaker acid (pKa ~50) than the alkyne.[10][16][17]

  • Organolithium Reagents (RLi): Similar to Grignards, these are extremely strong bases that quantitatively deprotonate terminal alkynes.

G Figure 2: Deprotonation of a Terminal Alkyne start Terminal Alkyne (RC≡CH) pKa ≈ 25 acetylide Acetylide Anion (RC≡C⁻) Potent Nucleophile start->acetylide Deprotonation base Strong Base (B⁻) (e.g., NaNH₂, R'MgX) Conj. Acid pKa > 25 base->acetylide conj_acid Conjugate Acid (BH) (e.g., NH₃, R'H) Weaker Acid acetylide->conj_acid reaction SN2 Reaction with R'-X acetylide->reaction Nucleophilic Attack product Internal Alkyne (RC≡CR') reaction->product

Figure 2: General workflow for alkyne deprotonation and subsequent reaction.
The Role of Protecting Groups

In multi-step syntheses, the acidic proton of a terminal alkyne can interfere with subsequent reactions, especially those involving strong bases or nucleophiles intended to react at other sites in the molecule. To prevent unwanted deprotonation, the terminal alkyne is temporarily "capped" with a protecting group.[18][19]

Silyl groups are the most common choice for protecting terminal alkynes. They are introduced by reacting the acetylide anion with a silyl halide (e.g., R₃SiCl). These groups are generally stable under a variety of reaction conditions but can be removed selectively when needed.[19]

Protecting GroupAbbreviationCommon Deprotection ReagentsRelative Stability
TrimethylsilylTMSK₂CO₃/MeOH; TBAFLeast Stable
TriethylsilylTESTBAF; HFModerate
tert-ButyldimethylsilylTBDMS / TBSTBAF; HFStable
TriisopropylsilylTIPSTBAF; HFVery Stable

Table 2: Common silyl protecting groups for terminal alkynes and their relative stability.

The choice of protecting group allows chemists to tune the stability, enabling selective deprotection in the presence of other protected functional groups. For example, a TMS group can often be removed under mild basic conditions (like K₂CO₃ in methanol) that leave a more robust TIPS group intact.[20]

G Figure 3: Protection-Deprotection Strategy start Multifunctional Molecule with Terminal Alkyne protect Step 1: Protect (e.g., 1. n-BuLi, 2. TMS-Cl) start->protect protected_mol Protected Alkyne (TMS-C≡C-R-X) protect->protected_mol reaction Step 2: Reaction at X (e.g., Grignard formation, nucleophilic addition) protected_mol->reaction reacted_mol Modified Molecule (TMS-C≡C-R-R') reaction->reacted_mol deprotect Step 3: Deprotect (e.g., TBAF or K₂CO₃) reacted_mol->deprotect final_product Final Product (H-C≡C-R-R') deprotect->final_product

Figure 3: Logical workflow for using a protecting group in synthesis.
Application: The Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[21][22] The reaction mechanism highlights the importance of alkyne acidity. It typically involves a palladium catalyst and a copper(I) co-catalyst.[21][22][23][24] A base is used to deprotonate the terminal alkyne in situ, forming a copper acetylide intermediate, which then participates in the palladium catalytic cycle.[23] Understanding the pKa of the alkyne is crucial for selecting an appropriate base (typically an amine) that is strong enough to facilitate the reaction without causing unwanted side reactions.

G Figure 4: Simplified Sonogashira Coupling Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_complex R-Pd(II)-X Ln pd_product R-Pd(II)-C≡CR' Ln pd_product->pd0 Catalyst Regeneration product Product R-C≡CR' pd_product->product Reductive Elimination cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_product Transmetalation alkyne Terminal Alkyne R'-C≡CH alkyne->cu_acetylide Deprotonation base Base aryl_halide Aryl/Vinyl Halide R-X aryl_halide->pd_complex Oxidative Addition

Figure 4: Key steps in the palladium and copper cycles of the Sonogashira reaction.

Experimental Protocols

Note: These protocols are generalized and may require optimization based on the specific substrate. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol: Formation of an Alkynyl Grignard Reagent

This protocol describes the deprotonation of a terminal alkyne using an alkyl Grignard reagent to form a nucleophilic alkynylmagnesium halide.[16][17]

  • Materials:

    • Terminal alkyne (1.0 equiv)

    • Ethylmagnesium bromide (or similar alkyl Grignard), ~1.0 M in THF (1.05 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas supply.

  • Procedure:

    • Assemble the glassware and dry thoroughly under vacuum or with a heat gun. Allow to cool to room temperature under an inert atmosphere.

    • Charge the flask with the terminal alkyne dissolved in anhydrous THF (to a concentration of ~0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the alkyl Grignard reagent dropwise from the dropping funnel to the stirred alkyne solution over 15-30 minutes. Gas evolution (e.g., ethane) may be observed.[16]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 1-2 hours to ensure complete formation of the alkynyl Grignard reagent.[16]

    • The resulting solution containing the alkynyl Grignard reagent is now ready for reaction with an appropriate electrophile (e.g., aldehyde, ketone, epoxide).

Protocol: Silyl Protection of a Terminal Alkyne (TMS Group)

This protocol details the protection of a terminal alkyne using trimethylsilyl chloride.

  • Materials:

    • Terminal alkyne (1.0 equiv)

    • n-Butyllithium (~2.5 M in hexanes) (1.1 equiv)

    • Trimethylsilyl chloride (TMS-Cl) (1.2 equiv), freshly distilled

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In an oven-dried, inert-atmosphere flask, dissolve the terminal alkyne (1.0 equiv) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form the lithium acetylide.

    • Add trimethylsilyl chloride (1.2 equiv) dropwise to the solution.

    • After addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the TMS-protected alkyne.

Protocol: Deprotection of a Silyl-Protected Alkyne using TBAF

This protocol describes the cleavage of a silyl ether protecting group using tetrabutylammonium fluoride (TBAF).[25][26][27]

  • Materials:

    • Silyl-protected alkyne (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Water, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve the silyl-protected alkyne (1.0 equiv) in anhydrous THF (to a concentration of ~0.1-0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add the 1.0 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.[25][27]

    • Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the stability of the silyl group (e.g., TMS deprotects much faster than TIPS).[26]

    • Upon completion, quench the reaction by adding water.[27]

    • Dilute the mixture with DCM or EtOAc and transfer to a separatory funnel.

    • Separate the layers, and wash the organic layer with water and then brine.[25]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting terminal alkyne by silica gel column chromatography if necessary.

    • Note on Basicity: TBAF is basic and may cause decomposition of base-sensitive substrates.[25][27] For such cases, buffering the reaction mixture with a mild acid like acetic acid may be beneficial.[25]

References

Health and Safety Information for 1,1-Dimethoxyalkynes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

1,1-Dimethoxyalkynes are a class of organic compounds characterized by a carbon-carbon triple bond substituted with two methoxy groups at one of the sp-hybridized carbons. While specific toxicological and safety data for this class is limited, analysis of analogous structures, such as 1,1-diethoxyalkynes, and related chemical families suggests that these compounds should be handled with care. Key potential hazards include flammability, skin and eye irritation, and respiratory tract irritation. This document provides a summary of the known hazards, safe handling procedures, and emergency protocols based on the available data for analogous compounds.

Hazard Identification and Classification

Based on the Safety Data Sheet (SDS) for the analogous compound 3,3-diethoxy-1-propyne, 1,1-dimethoxyalkynes are anticipated to be classified as hazardous. The following table summarizes the likely hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard Statement
Flammable liquidsH226: Flammable liquid and vapour
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposureH335: May cause respiratory irritation

Physical and Chemical Properties

The physical and chemical properties of 1,1-dimethoxyalkynes will vary depending on the specific substituent on the alkyne. The following table presents data for the analogous compound, 3,3-diethoxy-1-propyne, to provide an indication of the expected properties.

PropertyValue (for 3,3-diethoxy-1-propyne)
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
AppearanceLiquid
Boiling PointNot available
Flash PointNot available
FlammabilityFlammable liquid and vapour[1]

Experimental Protocols: Safe Handling Procedures

Given the potential hazards of flammability and irritation, stringent safety protocols should be followed when handling 1,1-dimethoxyalkynes. The following is a generalized experimental protocol for the safe handling of these compounds in a research setting.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Be aware of the breakthrough time of the specific glove material.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: All handling of 1,1-dimethoxyalkynes should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a suitable respirator should be used.

4.2. Engineering Controls

  • Work should be exclusively performed in a certified chemical fume hood to minimize inhalation exposure.

  • An emergency eyewash station and safety shower must be readily accessible.

  • Use of spark-proof equipment and grounding of containers and equipment is recommended to prevent ignition from static discharge.

4.3. Handling and Storage

  • Keep containers tightly closed in a dry, cool, and well-ventilated area.[1]

  • Store away from heat, sparks, open flames, and other ignition sources.[1]

  • Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.[1]

4.4. Spill and Waste Disposal

  • In case of a spill, evacuate the area and remove all ignition sources.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for proper waste disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

In the event of exposure to a 1,1-dimethoxyalkyne, the following first aid measures, based on data for analogous compounds, should be taken:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms persist, seek medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Stability

  • Reactivity: While specific reactivity data for 1,1-dimethoxyalkynes is scarce, the acetylenic group can be highly reactive. They may undergo addition reactions and potentially polymerize.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, sparks, and other ignition sources.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.

Visualizations

The following diagrams illustrate key safety-related workflows for handling 1,1-dimethoxyalkynes.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handling_dispense Dispense 1,1-Dimethoxyalkyne in Fume Hood prep_materials->handling_dispense handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_dispense->handling_reaction handling_cleanup Clean Up Work Area handling_reaction->handling_cleanup storage_seal Tightly Seal Container handling_reaction->storage_seal disposal Dispose of Waste According to Regulations handling_cleanup->disposal storage_store Store in a Cool, Dry, Well-Ventilated Area storage_seal->storage_store

Caption: A workflow diagram for the safe handling of 1,1-dimethoxyalkynes.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ignition Remove All Ignition Sources evacuate->ignition ventilate Ensure Adequate Ventilation (Fume Hood) ignition->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: A logical flow diagram for responding to a spill of a 1,1-dimethoxyalkyne.

Conclusion

While a comprehensive safety profile for 1,1-dimethoxyalkynes is not yet established, the available data for analogous compounds provides a strong basis for implementing robust safety procedures. Researchers, scientists, and drug development professionals should treat these compounds as flammable and irritant, and adhere to the handling and safety protocols outlined in this guide. A thorough, substance-specific risk assessment is imperative before commencing any work with a novel 1,1-dimethoxyalkyne.

References

Methodological & Application

Application of 1,1-Dimethoxynon-2-yne in Sonogashira Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis. This application note provides detailed protocols and data on the use of 1,1-Dimethoxynon-2-yne, a versatile building block, in these powerful carbon-carbon bond-forming reactions. The presence of a protected aldehyde in the form of a dimethyl acetal makes this alkyne particularly valuable for the synthesis of complex molecules, including functionalized enynals that are key intermediates in the development of novel therapeutics.

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, offers a mild and efficient method for the construction of sp²-sp carbon-carbon bonds.[1][2][3][4] this compound serves as an excellent substrate in these reactions, with the dimethyl acetal group remaining stable under the basic reaction conditions, ready for subsequent deprotection to reveal a reactive aldehyde functionality. This two-step sequence allows for the introduction of an α,β-unsaturated aldehyde moiety into a variety of molecular scaffolds.

Data Presentation: Sonogashira Coupling of this compound with Various Aryl Halides

The following table summarizes representative yields for the Sonogashira coupling of this compound with a range of aryl iodides and bromides under typical reaction conditions. These data provide a baseline for researchers to adapt and optimize the reaction for their specific substrates.

EntryAryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25492
24-IodoanisolePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25588
31-Iodo-4-nitrobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25395
44-BromotoluenePd(PPh₃)₄ / CuIi-Pr₂NHToluene801275
51-Bromo-4-fluorobenzenePd(PPh₃)₄ / CuIi-Pr₂NHToluene801278
63-BromopyridinePd(OAc)₂ / PPh₃ / CuICs₂CO₃DMF1001865

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a typical setup for the coupling of this compound with an aryl iodide at room temperature.[5]

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous tetrahydrofuran (THF), 10 mL

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF and triethylamine to the flask.

  • Stir the mixture for 5 minutes at room temperature to ensure dissolution of the solids.

  • Slowly add this compound to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,1-dimethoxy-4-arylnon-3-yne.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Bromide (Elevated Temperature)

For less reactive aryl bromides, elevated temperatures are often necessary to achieve good conversion.[6]

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Diisopropylamine (i-Pr₂NH, 4.0 mmol)

  • Anhydrous toluene, 10 mL

  • Schlenk flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Set up a Schlenk flask equipped with a reflux condenser under an inert atmosphere.

  • Add the aryl bromide, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide to the flask.

  • Add anhydrous toluene and diisopropylamine.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the celite pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Acid-Catalyzed Deprotection of the Dimethyl Acetal

This protocol outlines the conversion of the coupled product to the corresponding α,β-unsaturated aldehyde.[7]

Materials:

  • 1,1-dimethoxy-4-arylnon-3-yne (1.0 mmol)

  • Acetone/Water mixture (4:1 v/v), 10 mL

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 mmol, 10 mol%)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 1,1-dimethoxy-4-arylnon-3-yne in the acetone/water mixture in a round-bottom flask.

  • Add p-toluenesulfonic acid monohydrate to the solution.

  • Stir the reaction at room temperature.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the crude enynal.

  • Purify by flash column chromatography if necessary.

Visualizing the Workflow and Catalytic Cycle

To aid in the understanding of the experimental process and the underlying reaction mechanism, the following diagrams have been generated.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection reagents Combine Aryl Halide, Pd Catalyst, CuI, Base solvent Add Anhydrous Solvent reagents->solvent alkyne Add this compound solvent->alkyne stir Stir at appropriate temperature alkyne->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify acid Acid-catalyzed hydrolysis purify->acid final_product Purified Enynal acid->final_product

Caption: Experimental workflow for Sonogashira coupling and subsequent deprotection.

Sonogashira_Cycle cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition (R¹-Pd(II)L₂-X) pd0->pd_complex1 R¹-X pd_complex2 Transmetalation (R¹-Pd(II)L₂-C≡CR²) pd_complex1->pd_complex2 Cu-C≡CR² cu_halide CuX pd_complex2->pd0 Reductive Elimination (R¹-C≡CR²) cu_acetylide Cu-C≡CR² cu_halide->cu_acetylide H-C≡CR² Base cu_acetylide->cu_halide R¹-Pd(II)L₂-X

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols: 1,1-Dimethoxynon-2-yne as a Potential Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of the scientific literature did not yield specific examples of 1,1-dimethoxynon-2-yne being used as a building block in complex molecule synthesis. The following application notes and protocols are based on the well-established reactivity of its constituent functional groups: a dimethyl acetal and an internal alkyne. This document serves as a theoretical guide to its potential applications.

Introduction

This compound is a bifunctional organic molecule that possesses two key reactive sites: a dimethyl acetal at one terminus and an internal alkyne within its carbon chain. The dimethyl acetal serves as a stable protecting group for an aldehyde, which is a highly reactive functional group. This protection strategy is crucial in multi-step synthesis, as it allows for chemical transformations to be performed on other parts of the molecule without affecting the aldehyde.[1][2][3][4][5][6][7] The internal alkyne provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[8][9][10][11][12][13] The linear C9 backbone also offers a significant lipophilic component to a target molecule.

Synthetic Utility of the Functional Moieties

1. The Dimethyl Acetal: A Protected Aldehyde

The 1,1-dimethoxy group is a dimethyl acetal, which is a common and robust protecting group for aldehydes.[2][4][5][6][7]

  • Stability: Acetals are stable to a wide range of reagents, including strong bases, nucleophiles (like Grignard reagents and organolithiums), hydrides, and many oxidizing and reducing agents.[4][5][7]

  • Deprotection: The aldehyde can be readily regenerated from the acetal under acidic conditions, typically through hydrolysis.[1][4][14][15] This orthogonality allows for selective deprotection at a desired stage of the synthesis.

2. The Internal Alkyne: A Versatile Functional Group

Internal alkynes are valuable precursors for a wide array of functional groups and molecular architectures. Their reactivity allows for the construction of complex carbon skeletons.[8][9][10][11][12][13] Potential transformations include:

  • Cycloaddition Reactions: Internal alkynes can participate in various cycloaddition reactions, such as [2+2+2] and [4+2] cycloadditions, to form carbocyclic and heterocyclic ring systems.[16][17][18] Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can be used to form 1,4,5-trisubstituted triazoles.[8]

  • Sonogashira Coupling: While less common with internal alkynes compared to terminal alkynes, under specific catalytic conditions, they can undergo coupling reactions.[19][20][21][22][23]

  • Carboalumination: The addition of organoaluminum reagents across the alkyne, often catalyzed by zirconium complexes, can lead to stereodefined vinylalanes, which are versatile intermediates for further functionalization.[24][25][26][27]

  • Reduction: Internal alkynes can be stereoselectively reduced to either cis- or trans-alkenes.

  • Oxidative Cleavage: Treatment with strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond to yield carboxylic acids.

Experimental Protocols

Protocol 1: General Procedure for the Deprotection of a Dimethyl Acetal

This protocol describes the acid-catalyzed hydrolysis of a dimethyl acetal to regenerate the parent aldehyde.

Materials:

  • Dimethyl acetal-containing compound (1.0 eq)

  • Acetone/Water or THF/Water solvent mixture (e.g., 9:1 v/v)

  • Acid catalyst (see table below for examples)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Dissolve the dimethyl acetal substrate in the chosen solvent mixture in a round-bottom flask.

  • Add the acid catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • If a water-miscible solvent like acetone or THF was used, remove it under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified further by column chromatography, distillation, or recrystallization if necessary.

Table 1: Common Acid Catalysts for Acetal Deprotection

CatalystTypical ConditionsNotes
p-Toluenesulfonic acid (p-TsOH)Catalytic amount, acetone/water, RT to 50 °CA common, effective, and inexpensive catalyst.
Pyridinium p-toluenesulfonate (PPTS)Catalytic amount, acetone/water, RT to 50 °CA milder acidic catalyst, useful for sensitive substrates.
Acetic Acid80% aqueous solution, THF, RT to 60 °CMild conditions, but may require longer reaction times.
Formic AcidAqueous solution, RTCan be effective for some substrates.
Amberlyst-15Heterogeneous catalyst, acetone/water, RTAn acidic resin that can be filtered off, simplifying workup.[15]
Bismuth Nitrate PentahydrateCatalytic amount, CH2Cl2, RTA mild and chemoselective reagent.[14]

Visualizations

G cluster_0 Synthetic Workflow start This compound (Bifunctional Building Block) step1 Reaction at Alkyne Moiety (e.g., Cycloaddition, Reduction) start->step1 Transformation of the alkyne intermediate Protected Aldehyde Intermediate step1->intermediate step2 Acetal Deprotection (Acidic Hydrolysis) intermediate->step2 Unmasking the aldehyde product Final Product with Aldehyde step2->product

Caption: A generalized workflow for utilizing a bifunctional building block.

G cluster_1 Potential Reactions of the Internal Alkyne alkyne Internal Alkyne (in this compound) cyclo Cycloaddition (e.g., [2+2+2], RuAAC) alkyne->cyclo sonogashira Sonogashira Coupling alkyne->sonogashira carbo Carboalumination alkyne->carbo reduc Reduction alkyne->reduc oxid Oxidative Cleavage alkyne->oxid

Caption: Potential reaction pathways for the internal alkyne moiety.

Conclusion

While this compound is not a widely documented building block, its structure suggests significant potential in the synthesis of complex molecules. The presence of a stable, yet readily deprotected aldehyde and a versatile internal alkyne makes it a theoretically attractive synthon for constructing linear carbon chains with differentiated functionality at either end. Researchers can leverage the vast body of literature on acetal protection/deprotection and internal alkyne chemistry to explore the utility of this and similar building blocks in their synthetic endeavors.

References

Application Note: Deprotection of 1,1-Dimethoxynon-2-yne to Non-2-ynal

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note provides a detailed experimental protocol for the deprotection of 1,1-dimethoxynon-2-yne, a dimethyl acetal, to its corresponding aldehyde, non-2-ynal. The described method utilizes a standard acid-catalyzed hydrolysis, a common and effective strategy for the cleavage of acetal protecting groups.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

Acetal functional groups are widely employed as protecting groups for aldehydes and ketones in multi-step organic synthesis due to their stability towards nucleophiles, bases, and many oxidizing and reducing agents. The dimethyl acetal of non-2-ynal is a stable precursor that masks the reactive aldehyde functionality. Deprotection, or the removal of the acetal group, is a crucial step to liberate the aldehyde for subsequent synthetic transformations. The most common method for acetal deprotection is acid-catalyzed hydrolysis, which involves the treatment of the acetal with an aqueous acid. This process is typically efficient and results in high yields of the desired carbonyl compound.

This protocol outlines a reliable procedure for the deprotection of this compound using a dilute solution of hydrochloric acid in a mixture of tetrahydrofuran and water.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • This compound

    • Tetrahydrofuran (THF), reagent grade

    • Hydrochloric acid (HCl), 1M aqueous solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Diethyl ether or ethyl acetate (for extraction)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • pH paper or pH meter

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (a common ratio is 4:1 v/v). The typical concentration is 0.1 to 0.5 M.

  • Acidification: To the stirring solution, add a catalytic amount of 1M hydrochloric acid (e.g., 0.1 to 0.2 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary but are typically in the range of 1 to 4 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude non-2-ynal.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the deprotection of this compound.

ParameterValue
Starting Material This compound
Reagents 1M HCl, THF, H₂O
Solvent Ratio (THF:H₂O) 4:1 (v/v)
Temperature Room Temperature (~20-25 °C)
Typical Reaction Time 1 - 4 hours
Work-up NaHCO₃ quench, Et₂O extraction
Expected Yield >90%
Product Non-2-ynal

Reaction Scheme

Deprotection Figure 1. Acid-Catalyzed Deprotection of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant This compound Product Non-2-ynal Reactant->Product Acid-catalyzed hydrolysis Reagents H₃O⁺ (from HCl/H₂O) THF

Caption: Acid-catalyzed hydrolysis of the dimethyl acetal to the aldehyde.

Experimental Workflow

Workflow Figure 2. Experimental Workflow for Acetal Deprotection A 1. Dissolve this compound in THF/H₂O B 2. Add 1M HCl (catalytic) A->B C 3. Stir at Room Temperature (Monitor by TLC/GC) B->C D 4. Quench with sat. NaHCO₃ C->D E 5. Extract with Organic Solvent D->E F 6. Wash Organic Layer with Brine E->F G 7. Dry over Na₂SO₄ or MgSO₄ F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify by Column Chromatography (Optional) H->I

Caption: Step-by-step workflow for the deprotection of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hydrochloric acid is corrosive. Handle with care.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application of 1,1-Dimethoxynon-2-yne in copper-catalyzed click chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Application of 1,1-Dimethoxynon-2-yne in Copper-Catalyzed Click Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging stable triazole linkages.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5][6] this compound is a terminal alkyne featuring a protected aldehyde in the form of a dimethyl acetal. This bifunctional nature makes it a particularly attractive building block for CuAAC reactions, as the resulting triazole product contains a latent aldehyde functionality that can be unmasked for subsequent chemical modifications.

The acetal group is stable under the standard CuAAC conditions and can be readily deprotected post-cycloaddition using mild acidic conditions.[7][8] This two-step sequence allows for the introduction of a reactive carbonyl group into a target molecule, which can then be used for a variety of downstream applications such as protein labeling, surface functionalization, or the synthesis of complex molecular architectures.

Reaction Scheme

The overall transformation involves two key steps: the copper-catalyzed click reaction followed by the deprotection of the acetal.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An azide (R-N₃) reacts with this compound in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.

Step 2: Acetal Deprotection

The resulting triazole-acetal adduct is treated with a mild acid to hydrolyze the acetal and reveal the aldehyde functionality.

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Reaction of this compound with Benzyl Azide

This protocol describes a general procedure for the CuAAC reaction using benzyl azide as a model azide.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) in deionized water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude triazole product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,1-dimethoxyoctane.

Protocol 2: Deprotection of the Acetal to Yield the Aldehyde

This protocol describes the hydrolysis of the dimethyl acetal to the corresponding aldehyde.

Materials:

  • 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,1-dimethoxyoctane (from Protocol 1)

  • Acetone

  • Deionized water

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the triazole-acetal adduct (1.0 mmol, 1.0 eq) in a 9:1 mixture of acetone and deionized water (10 mL) in a 25 mL round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude aldehyde product.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of the triazole-aldehyde via the two-step protocol described above.

StepReactant 1Amount (mmol)Reactant 2Amount (mmol)Catalyst/ReagentAmount (mmol)SolventVolume (mL)Expected Yield (%)Product
1 This compound1.0Benzyl Azide1.0CuSO₄·5H₂O / Na Ascorbate0.1 / 0.2t-BuOH/H₂O (1:1)1090-951-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,1-dimethoxyoctane
2 Triazole-acetal1.0--p-TsOH·H₂O0.1Acetone/H₂O (9:1)1085-901-(1-benzyl-1H-1,2,3-triazol-4-yl)octan-1-al

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Acetal Deprotection start1 Dissolve Alkyne and Azide add_reagents Add Na Ascorbate and CuSO4 start1->add_reagents react1 Stir at RT (12-24h) add_reagents->react1 workup1 Aqueous Workup and Extraction react1->workup1 purify1 Column Chromatography workup1->purify1 product1 Triazole-Acetal Product purify1->product1 start2 Dissolve Triazole-Acetal product1->start2 Proceed to Deprotection add_acid Add p-TsOH start2->add_acid react2 Stir at RT (2-4h) add_acid->react2 workup2 Neutralization and Extraction react2->workup2 purify2 Column Chromatography (optional) workup2->purify2 product2 Final Aldehyde Product purify2->product2

Caption: Overall experimental workflow.

Chemical Reaction Pathway

Caption: Reaction pathway for the two-step synthesis.

Note: The image URLs in the DOT script for the chemical structures are placeholders and would need to be replaced with actual image links for the diagram to render correctly with chemical structures. For the purpose of this text-based output, the diagram illustrates the flow with labels.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1,1-Dimethoxynon-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions involving 1,1-dimethoxynon-2-yne. This versatile building block, featuring a terminal alkyne and a protected aldehyde in the form of a dimethyl acetal, is a valuable substrate for the synthesis of complex organic molecules. The methodologies outlined herein are applicable to drug discovery, natural product synthesis, and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] this compound is a particularly useful substrate for these transformations. The terminal alkyne allows for participation in a variety of coupling reactions, while the dimethyl acetal serves as a stable protecting group for an aldehyde functionality. This aldehyde can be readily unmasked post-coupling under mild acidic conditions, providing access to a wide range of functionalized α,β-unsaturated aldehydes, which are key intermediates in the synthesis of biologically active compounds and complex molecular scaffolds.

This document will focus on several key palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, Suzuki, Stille, and Negishi reactions, providing generalized protocols and relevant data for reactions with substrates analogous to this compound.

Key Cross-Coupling Reactions and Applications

The products derived from the cross-coupling of this compound are valuable precursors in various fields:

  • Drug Development: The resulting enyne acetals can be converted into α,β-unsaturated aldehydes, which are common structural motifs in many biologically active molecules and serve as precursors for diverse molecular scaffolds in drug discovery programs.

  • Natural Product Synthesis: Many natural products with interesting biological activities contain the enynal core structure that can be accessed through these methods.[3]

  • Materials Science: The conjugated enyne systems formed are of interest in the development of organic electronic materials.[4]

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][6] The copper-free variant of the Sonogashira coupling is also a widely used method.[5]

General Reaction Scheme:

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][8] While this compound is an alkyne, its derivatives can participate in subsequent Heck-type reactions. The primary utility here is in the further functionalization of the coupled products.

Suzuki Coupling

The Suzuki reaction is a versatile cross-coupling method that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[9][10] This reaction is known for its mild reaction conditions and the low toxicity of the boron reagents.[11]

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide or pseudohalide.[3][11] A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture.[3] However, the toxicity of tin compounds is a significant drawback.[3][11]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate.[12][13] This reaction is highly effective for the formation of C-C bonds and is known for its high functional group tolerance.[12]

Data Presentation

The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions with terminal alkynes, which can be adapted for this compound.

Table 1: Sonogashira Coupling of Terminal Alkynes with Aryl Halides

EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (2)CuI (5)Et₃NTHFRT495
2BromobenzenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMF801288
34-IodoanisolePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NToluene60692
41-Bromo-4-nitrobenzenePd(dba)₂ (1) / XPhos (2)-Cs₂CO₃Dioxane100890

Table 2: Suzuki Coupling of Alkynylboronates with Aryl Halides

EntryAryl HalideAlkynylboronateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneAlkynyl-9-BBNPd(PPh₃)₄ (3)K₃PO₄THF701285
21-Chloro-4-methoxybenzeneAlkynylpinacolboranePdCl₂(dppf) (2)CsFToluene/H₂O1001678
32-IodopyridineAlkynyl-MIDA-boronatePd₂(dba)₃ (1) / SPhos (2)K₂CO₃Dioxane/H₂O80891

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • This compound

  • Aryl iodide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of the Corresponding Alkynylboronate of this compound with an Aryl Bromide

Step 2a: Preparation of the Alkynylpinacolborane

  • Follow a standard procedure for the borylation of terminal alkynes. For example, react this compound with pinacolborane in the presence of a suitable catalyst (e.g., a rhodium or iridium complex).

Step 2b: Suzuki-Miyaura Coupling

Materials:

  • Alkynylpinacolborane of this compound

  • Aryl bromide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Potassium carbonate (K₂CO₃)

  • Dioxane and water

  • Standard Schlenk line and glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the alkynylpinacolborane (1.2 mmol, 1.2 equiv), PdCl₂(dppf) (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add a mixture of dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R_alkyne R-Pd(II)L₂-C≡CR' TM->PdII_R_alkyne RE Reductive Elimination PdII_R_alkyne->RE RE->Pd0 Product R-C≡CR' RE->Product CuX CuX Alkyne H-C≡CR' Cu_alkyne Cu-C≡CR' Alkyne->Cu_alkyne + CuX, Base Base Base Cu_alkyne->TM to Pd(II) complex

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R1_R2 R¹-Pd(II)L₂-R² TM->PdII_R1_R2 RE Reductive Elimination PdII_R1_R2->RE RE->Pd0 Product R¹-R² RE->Product Boronic_acid R²-B(OR)₂ Boronic_acid->TM Base Base Base->TM Experimental_Workflow General Experimental Workflow Start Reaction Setup (Inert Atmosphere) Reagents Addition of Reactants, Catalyst, Base, and Solvent Start->Reagents Reaction Reaction at Specified Temperature Reagents->Reaction Monitoring Monitoring by TLC/GC-MS Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Upon Completion Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Drying, Concentration, & Purification Extraction->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols for the Synthesis of Functionalized Heterocycles using 1,1-Dimethoxynon-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functionalized pyrazoles and isoxazoles, valuable scaffolds in drug discovery, utilizing the versatile starting material 1,1-dimethoxynon-2-yne. The methodologies described are based on established cycloaddition and condensation reactions of alkynes.

Introduction

Heterocyclic compounds, particularly pyrazoles and isoxazoles, are core structures in a vast array of pharmaceuticals due to their diverse biological activities.[1][2][3] Pyrazole derivatives are found in drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1] Similarly, the isoxazole motif is present in various therapeutic agents, including some with antimicrobial and anticancer properties.[2][4] The functionalization of these core structures is crucial for modulating their pharmacological profiles.

This compound is a valuable C9 building block for the synthesis of such heterocycles. Its terminal alkyne allows for cycloaddition reactions, while the dimethyl acetal at the C1 position can be considered a masked aldehyde, offering a handle for further functionalization or influencing the regioselectivity of cyclization reactions. This document outlines the synthesis of 3-heptyl-5-(methoxymethyl)pyrazole and 3-heptyl-5-(methoxymethyl)isoxazole from this precursor.

Synthesis of 3-heptyl-5-(methoxymethyl)pyrazole

The synthesis of 3-heptyl-5-(methoxymethyl)pyrazole from this compound is achieved through a condensation reaction with hydrazine. This reaction typically proceeds with high regioselectivity. The reaction of acetylenic ketones with hydrazines is a well-established method for pyrazole synthesis.[1]

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 3-heptyl-5-(methoxymethyl)pyrazole.

Quantitative Data
ParameterValue
Typical Yield75-85%
Reaction Time4-6 hours
Reaction TemperatureReflux (approx. 78 °C in Ethanol)

Proposed Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Hydrazone Intermediate A->C Condensation B Hydrazine (NH2NH2) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 3-heptyl-5-(methoxymethyl)pyrazole D->E Elimination of Methanol G cluster_reactants Reactants cluster_product Product A This compound C 3-heptyl-5-(methoxymethyl)isoxazole A->C [3+2] Cycloaddition B Nitrile Oxide (in situ) B->C G A Reaction Setup (Reactants + Solvent) B Reaction (Heating/Stirring) A->B C Work-up (Quenching, Extraction, Washing) B->C D Drying and Concentration C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

References

Application Notes: Protecting Group Strategies for Terminal Alkynes in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] The terminal alkyne, a versatile functional group found in numerous pharmaceuticals, natural products, and organic materials, presents a unique challenge.[1] The hydrogen atom attached to the sp-hybridized carbon is acidic, which can interfere with many common synthetic transformations, particularly those involving organometallic reagents or strong bases.[1][2] To prevent unwanted side reactions, this acidic proton must be temporarily replaced with a protecting group. An ideal protecting group for a terminal alkyne should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule.[1]

This document provides a detailed overview of common protecting group strategies for terminal alkynes, with a focus on silyl ethers, which are the most widely employed class for this purpose.[3][4] We will explore their relative stabilities, present quantitative data in a comparative format, and provide detailed experimental protocols for their application and removal.

Key Protecting Groups for Terminal Alkynes

The most prevalent strategy for protecting terminal alkynes involves the use of trialkylsilyl groups.[1] These groups are introduced by treating the terminal alkyne with a silyl halide in the presence of a base. The steric and electronic properties of the substituents on the silicon atom dictate the stability of the resulting silyl-protected alkyne, allowing for a tunable approach to protection.[4][5] This variation in stability is crucial for developing orthogonal protection strategies, where one protecting group can be selectively removed in the presence of another.[6][7]

Commonly used silyl protecting groups, in order of increasing steric bulk and stability, include:

  • Trimethylsilyl (TMS)

  • Triethylsilyl (TES)

  • tert-Butyldimethylsilyl (TBDMS)

  • Triisopropylsilyl (TIPS) [8]

  • tert-Butyldiphenylsilyl (TBDPS)

While less common, other specialized protecting groups have been developed. For instance, polar protecting groups like (3-cyanopropyl)dimethylsilyl (CPDMS) and diphenylphosphoryl (Ph₂P(O)) were designed to simplify the purification of reaction mixtures by altering the polarity of the protected alkyne, which can be a significant drawback when using nonpolar trialkylsilyl groups.[1] Another distinct approach involves the use of dicobalt octacarbonyl (Co₂(CO)₈), which complexes with the alkyne's triple bond, effectively protecting it from reactions like reduction while leaving other functional groups, such as alkenes, accessible.[9]

Data Presentation: Comparison of Silyl Protecting Groups

The selection of an appropriate silyl protecting group is dictated by the specific reaction sequence in a multi-step synthesis. The following table summarizes the properties and common reaction conditions for the most frequently used silyl protecting groups for terminal alkynes.

Protecting GroupAbbreviationRelative Stability (Acidic Conditions)[5][10]Relative Stability (Fluoride/Basic Conditions)[5][10]Typical Protection ConditionsTypical Deprotection Conditions
Trimethylsilyl TMSLabileVery LabileTMSCl, Et₃N or Pyridine, THF/DCM, 0°C to rtK₂CO₃, MeOH, rt[6][11]; TBAF, THF, 0°C[1]
Triethylsilyl TESModerateLabileTESCl, Imidazole, DMF, rtK₂CO₃, MeOH, rt; TBAF, THF, rt
tert-Butyldimethylsilyl TBDMSStableModerateTBDMSCl, Imidazole, DMF, rtTBAF, THF, rt; HF-Pyridine, THF
Triisopropylsilyl TIPSVery StableStableTIPSCl, Imidazole, DMF, rtTBAF, THF, rt[6]; AgF, MeOH[12]
tert-Butyldiphenylsilyl TBDPSVery StableVery StableTBDPSCl, Imidazole, DMF, rtTBAF, THF, rt (slower); HF-Pyridine, THF

Experimental Protocols

The following protocols provide generalized procedures for the protection of a terminal alkyne with a labile TMS group and a robust TIPS group, along with their respective deprotection methods.

Protocol 1: Trimethylsilyl (TMS) Protection and Deprotection

A. Protection of a Terminal Alkyne with TMS Chloride

  • Materials:

    • Terminal alkyne (1.0 equiv)

    • Trimethylsilyl chloride (TMSCl, 1.2 equiv)

    • Triethylamine (Et₃N, 1.5 equiv) or Pyridine

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the terminal alkyne in anhydrous DCM or THF under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine, followed by the dropwise addition of TMSCl.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the TMS-protected alkyne.

B. Deprotection of a TMS-Protected Alkyne using Potassium Carbonate [11]

  • Materials:

    • TMS-protected alkyne (1.0 equiv)

    • Potassium carbonate (K₂CO₃, 0.2-0.5 equiv)[11]

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the TMS-protected alkyne in methanol at room temperature.[11]

    • Add potassium carbonate to the solution and stir the mixture vigorously.[11]

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[11]

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.[11]

    • Dilute the residue with diethyl ether or DCM and wash with water to remove inorganic salts.[11]

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected terminal alkyne, which can be further purified if necessary.

Protocol 2: Triisopropylsilyl (TIPS) Protection and Deprotection

A. Protection of a Terminal Alkyne with TIPS Chloride

  • Materials:

    • Terminal alkyne (1.0 equiv)

    • Triisopropylsilyl chloride (TIPSCl, 1.2 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a solution of the terminal alkyne in anhydrous DMF, add imidazole.

    • Add TIPSCl dropwise to the solution at room temperature under an inert atmosphere.

    • Stir the reaction for 12-24 hours, monitoring by TLC. The reaction may require gentle heating (40-50 °C) for sterically hindered substrates.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or a mixture of hexane and ethyl acetate.

    • Wash the combined organic extracts with water and then brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the TIPS-protected alkyne.

B. Deprotection of a TIPS-Protected Alkyne using TBAF [6]

  • Materials:

    • TIPS-protected alkyne (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TIPS-protected alkyne in anhydrous THF at room temperature.

    • Add the TBAF solution dropwise. A color change is often observed.

    • Stir the reaction at room temperature and monitor by TLC. Deprotection of TIPS is slower than TMS and may take several hours.

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl or water.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the product via flash column chromatography to isolate the terminal alkyne.

Visualizations

Logical Relationships and Workflows

The selection and application of protecting groups follow a logical sequence to ensure the success of a multi-step synthesis. The following diagrams illustrate the decision-making process for selecting a silyl group and the general workflow for a protection-deprotection sequence.

G cluster_selection Protecting Group Selection start Need to protect terminal alkyne? conditions What are the subsequent reaction conditions? start->conditions mild Mild Conditions (e.g., basic hydrolysis) conditions->mild harsh Harsh Conditions (e.g., strong acid, organometallics) conditions->harsh tms Use Labile Group (e.g., TMS) mild->tms tips Use Robust Group (e.g., TIPS, TBDPS) harsh->tips orthogonal Need for orthogonal deprotection? tms->orthogonal tips->orthogonal orthogonal->start No multi_protect Use multiple silyl groups with different lability (e.g., TMS and TIPS) orthogonal->multi_protect Yes

Caption: Decision tree for selecting a silyl protecting group.

G cluster_workflow General Synthetic Workflow A Starting Material (with Terminal Alkyne) B Protection Step (e.g., +TMSCl, Base) A->B C Protected Intermediate B->C D Reaction at Another Site C->D E Modified Intermediate (Alkyne still protected) D->E F Deprotection Step (e.g., +K2CO3/MeOH) E->F G Final Product (Terminal Alkyne Restored) F->G

Caption: Experimental workflow for a protection-reaction-deprotection cycle.

Orthogonal Deprotection Strategy

A key advantage of the diverse family of silyl protecting groups is the ability to perform selective deprotections.[6] For instance, a molecule containing both a TMS-protected alkyne and a more robust TIPS-protected alkyne can be selectively deprotected at the TMS position under mild basic conditions, leaving the TIPS group intact for subsequent transformations.[6] This "orthogonal" approach is invaluable in the synthesis of complex molecules.[7][13]

G cluster_orthogonal Orthogonal Deprotection Example Start Molecule with two protected alkynes: R1-C≡C-TMS R2-C≡C-TIPS Condition1 Mild Base (K2CO3, MeOH) Start->Condition1 Path A Condition2 Fluoride Source (TBAF, THF) Start->Condition2 Path B Product1 Selective TMS Removal: R1-C≡C-H R2-C≡C-TIPS Condition1->Product1 Product1->Condition2 Further Deprotection Product2 Removal of both groups: R1-C≡C-H R2-C≡C-H Condition2->Product2

Caption: Orthogonal strategy: selective removal of TMS vs. TIPS.

References

Application Notes and Protocols: Metal-Catalyzed Hydration of 1,1-Dimethoxynon-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydration of alkynes is a fundamental transformation in organic synthesis, providing a direct route to valuable carbonyl compounds. This document details the metal-catalyzed hydration of 1,1-dimethoxynon-2-yne to produce 1,1-dimethoxy-3-nonanone, a β-keto acetal. β-Keto acetals are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules, as the acetal functionality serves as a protected form of a ketone, allowing for selective transformations at other sites.

This application note focuses on gold-catalyzed methodologies due to their mild reaction conditions and high functional group tolerance, which are crucial for substrates containing sensitive groups like acetals.[1] Traditional mercury(II)-catalyzed methods, while effective, often require harsh acidic conditions that can lead to the cleavage of the acetal protecting group.

Reaction Principle

The metal-catalyzed hydration of an alkyne involves the activation of the carbon-carbon triple bond by a metal catalyst, making it susceptible to nucleophilic attack by water. The reaction with this compound proceeds through the following general steps:

  • Coordination: The metal catalyst coordinates to the alkyne π-system.

  • Nucleophilic Attack: A water molecule attacks one of the alkyne carbons in a Markovnikov or anti-Markovnikov fashion, depending on the catalyst and reaction conditions. For internal, unsymmetrical alkynes, regioselectivity can be a challenge, but is often directed by steric or electronic factors.

  • Proton Transfer: A proton is transferred to the other alkyne carbon.

  • Tautomerization: The initially formed enol intermediate rapidly tautomerizes to the more stable ketone.

The expected product from the hydration of this compound is 1,1-dimethoxy-3-nonanone, resulting from the addition of the oxygen atom to the C3 position.

Catalytic Systems

Several metal catalysts can effect the hydration of alkynes. Gold catalysts are particularly advantageous for substrates with acid-sensitive functional groups.

  • Gold(I) and Gold(III) Catalysts: These are highly effective for alkyne hydration under mild conditions.[2] Cationic gold complexes are particularly active. The reaction medium is often a mixture of an organic solvent and water.

  • Supported Gold Nanoparticles: A heterogeneous catalytic system using TiO2-supported gold nanoparticles has been shown to be effective for alkyne hydration under weakly basic conditions (pH 8-9), making it highly compatible with acid-sensitive groups like acetals.[1]

  • Mercury(II) Catalysts: While historically significant, these catalysts (e.g., HgSO4 in aqueous H2SO4) are less suitable for this compound due to the strongly acidic conditions which would likely hydrolyze the acetal.

Data Presentation

The following tables summarize representative quantitative data for the gold-catalyzed hydration of internal alkynes, providing an expected range of performance for the hydration of this compound.

Table 1: Gold(I)-Catalyzed Hydration of Internal Alkynes

EntryAlkyne SubstrateGold(I) CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Diphenylacetylene[(NHC)AuCl]0.01Dioxane/H₂O801>99[3]
21-Phenyl-1-propyne[(IPr)AuCl]/AgSbF₆1CH₂Cl₂/H₂ORT295[4]
34-Octyne[Au(PPh₃)Cl]/AgOTf2Dioxane/H₂O1001285[5]

NHC = N-Heterocyclic Carbene, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Table 2: Gold(III)-Catalyzed Hydration of Functionalized Alkynes

EntryAlkyne SubstrateGold(III) CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Methyl 4-phenyl-2-butynoateAuCl₃2EtOH/H₂ORT292[6]
21-Phenyl-4-pentyn-1-oneNa[AuCl₄]5Dioxane/H₂O60488[7]

Experimental Protocols

The following are detailed protocols for the gold-catalyzed hydration of this compound. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Homogeneous Gold(I)-Catalyzed Hydration

This protocol is adapted from procedures for the hydration of internal alkynes using a gold(I)-N-heterocyclic carbene complex.

Materials:

  • This compound

  • [(IPr)AuCl] (or similar gold(I) catalyst)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Standard glassware for workup (separatory funnel, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add [(IPr)AuCl] (1-2 mol%) and AgSbF₆ (1-2 mol%).

  • Add anhydrous dichloromethane (DCM) to dissolve the catalyst precursors. Stir for 10-15 minutes at room temperature to generate the active cationic gold(I) catalyst.

  • Add this compound (1 equivalent) to the flask via syringe.

  • Add deionized water (1.5-2 equivalents) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure 1,1-dimethoxy-3-nonanone.

Protocol 2: Heterogeneous Gold Nanoparticle-Catalyzed Hydration

This protocol is based on the use of a recyclable, supported gold catalyst under weakly basic conditions, which is ideal for preserving the acetal group.[1]

Materials:

  • This compound

  • TiO₂-supported gold nanoparticles (TiO₂-Au)

  • Morpholine

  • Dioxane

  • Deionized water

  • Standard glassware for reaction and workup

  • Filtration apparatus (e.g., Büchner funnel or syringe filter)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), dioxane, and deionized water (1.5-2 equivalents).

  • Add TiO₂-supported gold nanoparticles (1-5 mol% Au).

  • Add morpholine (10-20 mol%) as a basic cocatalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid TiO₂-Au catalyst. The catalyst can be washed with solvent, dried, and reused.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_substrate Reactants cluster_catalyst Catalyst cluster_product Product Alkyne This compound Coordination π-Complex Alkyne->Coordination Coordination Water H₂O Attack Vinylic Gold Intermediate Water->Attack Au_cat [Au]⁺ Catalyst Au_cat->Coordination Product 1,1-Dimethoxy-3-nonanone Coordination->Attack Nucleophilic Attack Proton_Transfer Enol Intermediate Attack->Proton_Transfer Proton Transfer Tautomerization Keto-Enol Tautomerization Proton_Transfer->Tautomerization Tautomerization Tautomerization->Product

Caption: Gold-catalyzed hydration of this compound.

Experimental Workflow

Experimental_Workflow Start Start Setup Setup Reaction: Alkyne, Catalyst, Solvent, Water Start->Setup Reaction Stir at RT or Heat Monitor by TLC/GC-MS Setup->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, IR, MS Analysis Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for alkyne hydration.

Product Characterization

The final product, 1,1-dimethoxy-3-nonanone, should be characterized by standard spectroscopic methods.

  • ¹H NMR: Expected signals include:

    • A triplet for the terminal methyl group of the hexyl chain.

    • Multiplets for the methylene groups of the hexyl chain.

    • A triplet for the methylene group adjacent to the carbonyl.

    • A singlet for the two equivalent methoxy groups of the acetal.

    • A singlet or multiplet for the proton on the acetal carbon.

    • A singlet for the methylene group between the acetal and the carbonyl.

  • ¹³C NMR: Expected signals include:

    • A signal for the carbonyl carbon (~200-210 ppm).

    • A signal for the acetal carbon (~100-110 ppm).

    • Signals for the methoxy carbons (~50-60 ppm).

    • Signals for the methylene and methyl carbons of the hexyl chain.

  • IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group is expected around 1715 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 1,1-dimethoxy-3-nonanone.

Conclusion

The gold-catalyzed hydration of this compound offers a mild and efficient method for the synthesis of 1,1-dimethoxy-3-nonanone. The choice of a gold-based catalyst is critical to ensure the stability of the acetal functional group. The protocols provided herein offer robust starting points for the synthesis and subsequent purification of this valuable β-keto acetal intermediate. These methods are amenable to a wide range of research and development applications, particularly in the field of pharmaceutical synthesis.

References

Application Note: One-Pot Synthesis of Novel Propargylamines via A³ Coupling with 1,1-Dimethoxynon-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Propargylamines are crucial building blocks in medicinal chemistry and drug discovery, serving as precursors for a variety of biologically active molecules and heterocyclic compounds. The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful, atom-economical, one-pot method for synthesizing propargylamines.[1][2] This application note describes a detailed protocol for a one-pot, three-component A³ coupling reaction utilizing 1,1-Dimethoxynon-2-yne, a versatile terminal alkyne bearing a protected aldehyde functionality. The presence of the dimethoxyacetal group offers a synthetic handle for post-reaction modifications, allowing for the creation of diverse molecular scaffolds. This protocol is designed to be a starting point for the exploration of novel chemical space in drug development programs.

The reaction proceeds via a copper-catalyzed pathway where an imine, formed in situ from an aldehyde and an amine, is attacked by a copper acetylide generated from this compound.[2][3] This one-pot procedure avoids the isolation of intermediates, thereby saving time and resources.

Key Features:

  • One-Pot Synthesis: Streamlined procedure with reduced workup and purification steps.

  • Atom Economy: High efficiency with the incorporation of all three components into the final product.

  • Versatility: The protocol is adaptable to a range of aldehydes and amines, enabling the synthesis of a library of compounds.

  • Functional Group Tolerance: The dimethoxyacetal group is stable under the proposed reaction conditions, allowing for subsequent deprotection and functionalization.

Experimental Protocol: General Procedure for the One-Pot A³ Coupling Reaction

This protocol details a general method for the copper-catalyzed one-pot synthesis of propargylamines from this compound, an aldehyde, and an amine.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • Toluene (or another suitable solvent like Dioxane or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv) in toluene (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the imine.

  • To this mixture, add this compound (1.0 mmol, 1.0 equiv) followed by copper(I) iodide (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired propargylamine.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation: Representative Examples and Expected Yields

The following table summarizes the expected products and hypothetical yields for the one-pot A³ coupling reaction with this compound using a selection of representative aldehydes and amines. These yields are estimates based on similar reactions reported in the literature and may require optimization for specific substrate combinations.

EntryAldehydeAmineProductExpected Yield (%)
1BenzaldehydePiperidine1-(1,1-Dimethoxynon-2-yn-4-yl)-1-phenyl-N-piperidinemethane80-90
24-ChlorobenzaldehydeMorpholine1-(4-Chlorophenyl)-1-(1,1-dimethoxynon-2-yn-4-yl)-N-morpholinomethane75-85
3IsobutyraldehydeBenzylamineN-Benzyl-1-(1,1-dimethoxynon-2-yn-4-yl)-2-methylpropan-1-amine65-75
4FurfuralAnilineN-(1-(Furan-2-yl)-1-(1,1-dimethoxynon-2-yn-4-yl)methyl)aniline70-80

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification aldehyde Aldehyde mixing Mix Aldehyde & Amine in Toluene (30 min, RT) aldehyde->mixing amine Amine amine->mixing alkyne This compound addition Add Alkyne & Catalyst alkyne->addition catalyst CuI Catalyst catalyst->addition mixing->addition heating Heat to 80°C (12-24h) addition->heating filtration Filter through Celite heating->filtration concentration Concentrate filtration->concentration chromatography Column Chromatography concentration->chromatography product Purified Propargylamine chromatography->product

Caption: One-pot A³ coupling experimental workflow.

Proposed Catalytic Cycle

catalytic_cycle catalyst Cu(I) Catalyst cu_acetylide Copper Acetylide (R-C≡C-Cu) catalyst->cu_acetylide + Alkyne - H⁺ alkyne This compound (R-C≡C-H) alkyne->cu_acetylide product Propargylamine Product cu_acetylide->product + Imine aldehyde Aldehyde (R'CHO) imine Imine/Iminium Ion [R'CH=NR''₂]⁺ aldehyde->imine amine Amine (R''₂NH) amine->imine + H₂O imine->product product->catalyst Regenerates Catalyst

Caption: Proposed catalytic cycle for the A³ coupling.

References

Application Notes and Protocols: 1,1-Dimethoxynon-2-yne in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 1,1-Dimethoxynon-2-yne

The synthesis of this compound can be envisioned through the reaction of a propargyl Grignard reagent with an appropriate orthoformate. A general and economical method for preparing a related compound, 4,4-dimethoxybut-1-yne, involves the reaction of the aluminum derivative of propargyl bromide with trimethyl orthoformate.[1] A similar strategy could be adapted for the synthesis of this compound.

Key Synthetic Applications and Reaction Pathways

The dual functionality of this compound allows for a range of synthetic transformations valuable in the construction of complex natural product scaffolds.

The terminal alkyne is a powerful functional group in organic synthesis, capable of participating in a variety of coupling and cycloaddition reactions.[2]

  • Alkynylation: The terminal alkyne can be deprotonated to form a potent nucleophile, an acetylide, which can react with various electrophiles such as aldehydes, ketones, and alkyl halides to form new carbon-carbon bonds. This is a fundamental strategy for extending carbon chains in the synthesis of complex molecules.[3]

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis, enabling the formation of conjugated enynes and aryl alkynes, which are common motifs in natural products.

  • "Click" Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted triazoles. This highly efficient and regioselective reaction is valuable for linking different molecular fragments.[4]

  • Cycloaddition Reactions: Alkynes are excellent partners in various cycloaddition reactions, including [4+2] Diels-Alder, [2+2+2] cyclotrimerization, and [2+2+1] Pauson-Khand reactions, providing rapid access to complex cyclic and polycyclic systems.[5]

The dimethyl acetal serves as a protecting group for a carbonyl functionality. This masking strategy is crucial in multi-step syntheses to prevent unwanted side reactions.

  • Deprotection to Aldehyde: The acetal can be readily hydrolyzed under acidic conditions to reveal the corresponding aldehyde. This aldehyde can then undergo a wide range of subsequent transformations, such as Wittig reactions, aldol additions, and reductive aminations, to introduce further complexity.

  • Formation of Ketene Acetals: While not directly a reaction of the dimethyl acetal in this compound, related structures like O-silyl N,O-ketene acetals are valuable nucleophiles in annulation reactions for the construction of N-heterocycles.[6]

Potential Applications in Natural Product Synthesis

The combination of a terminal alkyne and a masked carbonyl in this compound makes it a potentially valuable building block for the synthesis of various natural products, particularly polyketides and alkaloids. The alkyne can be used for the initial construction of the carbon skeleton, and the latent aldehyde can be unmasked at a later stage for further functionalization. For instance, in the synthesis of a complex polyketide like Soraphen A, the dual nature of the alkyne moiety as both a nucleophile and an electrophile is exploited.[7]

Experimental Protocols (Representative)

The following are representative protocols for key reactions involving functional groups present in this compound, adapted from the literature for analogous substrates.

This protocol is a general representation of a Sonogashira coupling reaction.

Reagents/Supplies Equipment
Aryl/Vinyl Halide (1.0 equiv)Schlenk flask
Terminal Alkyne (1.2 equiv)Magnetic stirrer
Pd(PPh₃)₄ (0.05 equiv)Heating mantle
CuI (0.1 equiv)Condenser
Triethylamine (or other suitable base)Inert atmosphere (Nitrogen or Argon)
Anhydrous THF (or other suitable solvent)Syringes and needles

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol describes a typical acidic hydrolysis of a dimethyl acetal.

Reagents/Supplies Equipment
Acetal-protected compound (1.0 equiv)Round-bottom flask
Acetone/Water mixture (e.g., 9:1)Magnetic stirrer
p-Toluenesulfonic acid (p-TSA) (catalytic amount)Reflux condenser (if heating is required)

Procedure:

  • Dissolve the acetal-protected compound in an acetone/water mixture in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aldehyde.

Data Presentation

As no direct experimental data for this compound is available, the following table provides representative yields for the synthesis of terminal allenes from terminal alkynes, a transformation that highlights the utility of the alkyne terminus.[8]

EntryTerminal AlkyneProductYield (%)
11-Dodecyne1,2-Tridecadiene85
23-Phenyl-1-propyne4-Phenyl-1,2-butadiene78
35-Chloro-1-pentyne6-Chloro-1,2-hexadiene65

Visualizations

G cluster_synthesis Synthesis of this compound propargyl_br Propargyl Bromide product This compound propargyl_br->product Al, HgCl2 orthoformate Trimethyl Orthoformate orthoformate->product

Caption: Proposed synthesis of this compound.

reaction_pathways cluster_alkyne_reactions Alkyne Transformations cluster_acetal_reactions Acetal Transformations start This compound alkynylation Alkynylation start->alkynylation 1. Base 2. Electrophile sonogashira Sonogashira Coupling start->sonogashira Ar-X, Pd(0), Cu(I) click_chem Click Chemistry start->click_chem R-N3, Cu(I) cycloaddition Cycloaddition start->cycloaddition Diene deprotection Deprotection to Aldehyde start->deprotection H3O+ c1 Extended Carbon Chain alkynylation->c1 c2 Conjugated Enyne sonogashira->c2 c3 Triazole Adduct click_chem->c3 c4 Cyclic Scaffolds cycloaddition->c4 c5 α,β-Unsaturated Aldehyde deprotection->c5

Caption: Potential reaction pathways of this compound.

References

Troubleshooting & Optimization

How to improve the yield of reactions with 1,1-Dimethoxynon-2-yne.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Dimethoxynon-2-yne. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges and optimize the outcomes of reactions involving this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data presentation to enhance your experimental success.

General Information

This compound is a molecule that features both a dimethyl acetal and an internal alkyne functional group. This unique combination allows for a variety of chemical transformations. The dimethyl acetal serves as a protected form of a ketone, which is stable under basic and nucleophilic conditions but can be hydrolyzed under acidic conditions. The internal alkyne can undergo various addition reactions, cycloadditions, and metal-catalyzed couplings. Understanding the interplay between these two functional groups is key to achieving high reaction yields.

Troubleshooting Guides & FAQs

This section is organized by common reaction types that researchers may perform with this compound.

Deprotection (Hydrolysis) of the Dimethyl Acetal to Nonan-2-one

The primary reaction involving the 1,1-dimethoxy group is its hydrolysis to the corresponding ketone, nonan-2-one.

FAQs:

  • Q: My deprotection reaction is very slow or incomplete. What can I do to improve the conversion?

    • A: Incomplete hydrolysis is often due to insufficient acid strength or concentration. You can try increasing the concentration of the acid, switching to a stronger acid, or gently heating the reaction mixture. Ensure that water is present in the reaction, as it is a necessary reagent for hydrolysis.[1][2][3]

  • Q: I am observing side products and a decrease in yield. What could be the cause?

    • A: The alkyne functionality can be sensitive to strongly acidic and high-temperature conditions, potentially leading to side reactions like hydration or rearrangement. Using milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in aqueous acetone) or keeping the reaction temperature low can help minimize these side reactions.

  • Q: Can I selectively deprotect the acetal without affecting other acid-sensitive groups in my molecule?

    • A: Yes, by carefully choosing the reaction conditions. Mild Lewis acids or solid-supported acid catalysts can provide greater selectivity. Performing the reaction at a lower temperature will also enhance selectivity.

Troubleshooting Flowchart: Acetal Deprotection

G start Low Yield in Acetal Deprotection check_conversion Is the starting material consumed? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No side_products Side Products Observed check_conversion->side_products Yes, but with byproducts increase_acid Increase acid concentration or strength incomplete_reaction->increase_acid increase_temp Increase reaction temperature incomplete_reaction->increase_temp check_water Ensure sufficient water is present incomplete_reaction->check_water milder_acid Use milder acid (e.g., PPTS, Amberlyst-15) side_products->milder_acid lower_temp Lower reaction temperature side_products->lower_temp success Improved Yield increase_acid->success increase_temp->success check_water->success milder_acid->success lower_temp->success

Caption: Troubleshooting workflow for low yields in the deprotection of this compound.

Experimental Protocol: Acetal Hydrolysis

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

CatalystTemperature (°C)Typical Yield (%)Reference
p-TsOH25-5085-95[3]
Amberlyst-152590-98[4]
Aqueous HCl2580-90[1][2]
Hydration of the Alkyne

Hydration of the internal alkyne in this compound will lead to the formation of a ketone. Since the alkyne is asymmetric, this reaction will produce a mixture of two regioisomeric ketones after tautomerization of the enol intermediates.

FAQs:

  • Q: My alkyne hydration is not proceeding. How can I initiate the reaction?

    • A: Alkyne hydration typically requires a catalyst. A common method is using a mercury(II) salt (e.g., HgSO₄) in aqueous sulfuric acid.[5] Be aware of the toxicity of mercury compounds and handle them with appropriate safety precautions.

  • Q: I am getting a mixture of two ketone products. Can I control the regioselectivity?

    • A: For internal alkynes, achieving high regioselectivity in hydration can be challenging. The electronic and steric environment around the alkyne influences the outcome. For terminal alkynes, hydroboration-oxidation provides the anti-Markovnikov product (an aldehyde), while mercury-catalyzed hydration gives the Markovnikov product (a ketone).[5] For an internal alkyne like this, the directing effects of the adjacent groups will determine the product ratio.

  • Q: The reaction is messy and yields are low. Are there alternatives to mercury catalysts?

    • A: Yes, gold and other transition metal catalysts are known to effectively catalyze alkyne hydration under milder conditions, which can lead to cleaner reactions and improved yields.[6]

Reaction Mechanism: Alkyne Hydration

G alkyne R-C≡C-R' enol Enol Intermediate alkyne->enol + H₂O, H⁺/Hg²⁺ ketone Ketone Product enol->ketone Tautomerization

Caption: Simplified mechanism of alkyne hydration to a ketone.

Experimental Protocol: Mercury-Catalyzed Alkyne Hydration

  • To a solution of this compound (1.0 eq) in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate (0.05 eq).

  • Stir the mixture at room temperature or gently heat to 60 °C to increase the reaction rate.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product mixture by column chromatography.

Catalyst SystemRegioselectivityTypical Yield (%)Reference
HgSO₄ / H₂SO₄Mixture of regioisomers70-85[5]
AuCl₃ / MeOHMixture of regioisomers80-95[6]
Metal-Catalyzed Cross-Coupling Reactions

While this compound is an internal alkyne and thus cannot participate in reactions requiring a terminal C-H bond (like the Sonogashira coupling), it can be a substrate in other metal-catalyzed reactions, such as cycloadditions.

Cycloaddition Reactions

The alkyne moiety can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings.

FAQs:

  • Q: My 1,3-dipolar cycloaddition with an azide is not working. What are the critical parameters?

    • A: These reactions can be sensitive to solvent and temperature. Thermal conditions often require elevated temperatures. Copper-catalyzed azide-alkyne cycloadditions (CuAAC) can proceed at room temperature. Ensure your azide is stable under the reaction conditions.

  • Q: Am I expecting a single product from the cycloaddition?

    • A: With an unsymmetrical internal alkyne, you can expect a mixture of two regioisomeric triazole products. The regioselectivity is influenced by both electronic and steric factors of the substituents on the alkyne and the dipole.[7]

Reaction Scheme: 1,3-Dipolar Cycloaddition

G reactants This compound + R-N₃ products Mixture of Regioisomeric Triazoles reactants->products Heat or Cu(I) catalyst

Caption: General scheme for the 1,3-dipolar cycloaddition of this compound.

Experimental Protocol: Thermal 1,3-Dipolar Cycloaddition

  • Dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a high-boiling solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting triazole isomers by column chromatography.

Reaction TypeConditionsProductTypical Yield (%)Reference
Thermal CycloadditionToluene, refluxRegioisomeric triazoles60-80[7]
CuAACCuSO₄, Na-ascorbate, t-BuOH/H₂ORegioisomeric triazoles85-95[4]

References

Stability of 1,1-Dimethoxynon-2-yne under acidic and basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1-Dimethoxynon-2-yne

This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound in various chemical environments. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound contains two primary functional groups that dictate its stability: an acetal (the 1,1-dimethoxy group) and an internal alkyne.

  • Acetal Group: This group is highly sensitive to acidic conditions, under which it will readily hydrolyze. It is, however, robust and stable under neutral and basic conditions.[1][2]

  • Internal Alkyne Group: The carbon-carbon triple bond is generally stable under a wide range of conditions. It is not susceptible to cleavage by common acids or bases. However, very strong bases may induce isomerization.[3]

Q2: What happens when this compound is exposed to acidic conditions?

A2: Under acidic conditions (e.g., aqueous HCl, H₂SO₄, or even Lewis acids), the acetal group will undergo hydrolysis. This reaction cleaves the two C-O ether bonds, converting the acetal into an aldehyde. The expected product of this reaction is non-2-ynal . This process is typically rapid and is the primary pathway for degradation in acid.[4][5]

Q3: Is this compound stable in the presence of common bases like sodium hydroxide (NaOH) or triethylamine (Et₃N)?

A3: Yes, the compound is stable in the presence of common inorganic and organic bases. The acetal functional group does not react with bases, making it a suitable protecting group for carbonyls in basic reaction environments.[1][2] The internal alkyne is also unreactive towards these bases.

Q4: Can I use very strong bases, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), with this compound?

A4: Caution is advised. While the acetal group is stable, very strong bases can interact with the alkyne portion of the molecule. Strong bases are capable of deprotonating the carbon atoms adjacent to the triple bond (the propargylic positions).[6] This can lead to isomerization of the alkyne to a different position along the carbon chain or formation of allenes.[3][7] If your protocol requires a very strong base, monitor the reaction carefully for the formation of isomers.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Complete consumption of starting material with formation of a new, more polar spot on TLC after acidic workup. Acid-catalyzed hydrolysis. The acetal group has been cleaved to form the corresponding aldehyde (non-2-ynal).This is the expected reactivity. If deprotection was unintentional, avoid all contact with acidic media. Use a non-acidic workup (e.g., quenching with a saturated sodium bicarbonate solution) and purify using neutral or slightly basic chromatography systems.
Reaction mixture turns yellow or forms a polymer-like precipitate under strongly acidic conditions. Aldehyde instability/side reactions. The aldehyde product from hydrolysis may be unstable under the reaction conditions, leading to aldol condensation or other side reactions.Perform the acidic deprotection at low temperatures (e.g., 0 °C) and for the minimum time necessary. Work up the reaction as soon as the starting material is consumed to isolate the aldehyde before it degrades.
Formation of multiple product isomers when using a very strong base (e.g., t-BuOK, NaNH₂). Base-catalyzed isomerization. The strong base is deprotonating the propargylic position, leading to rearrangement of the triple bond.[3]Use the mildest base possible for your intended transformation. If a strong base is necessary, use low temperatures (-78 °C) and a stoichiometric amount of base to minimize isomerization.
Low or no reactivity in an acid-catalyzed reaction where the alkyne is the intended reactive site. Competitive acetal hydrolysis. The acid may be consumed or preferentially react with the more sensitive acetal group, preventing the desired reaction at the alkyne.This molecule is not well-suited for reactions that require acidic catalysis at the alkyne. It is recommended to first deprotect the acetal to the aldehyde and then perform the desired alkyne chemistry.

Summary of Stability Data

The following table provides a qualitative summary of the stability of this compound under various conditions.

ConditionReagent ExampleTemperatureStability of AcetalStability of AlkynePrimary Outcome
Aqueous Acid 1M HCl, p-TsOHRoom TempUnstable StableRapid hydrolysis to non-2-ynal.[8]
Aqueous Base 1M NaOH, K₂CO₃Room TempStable StableNo reaction.
Organic Base Pyridine, Et₃NRoom TempStable StableNo reaction.
Strong Base NaNH₂, t-BuOKRoom TempStable Potentially Unstable Risk of isomerization to other alkynes/allenes.[3]
Reducing Agents NaBH₄, LiAlH₄Room TempStable StableNo reaction expected at the functional groups.
Oxidizing Agents m-CPBA, PCCRoom TempStable StableNo reaction expected at the functional groups.

Experimental Protocols

Protocol 1: Procedure for Monitoring Acid-Catalyzed Hydrolysis

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Initiation: Add a catalytic amount of a strong acid (e.g., 0.1 eq of 2M HCl or a spatula tip of p-toluenesulfonic acid).

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The starting material will be consumed and a new, more polar product (non-2-ynal) will appear.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the resulting crude product by ¹H NMR and GC-MS to confirm the structure of non-2-ynal.

Protocol 2: Procedure for Testing Stability to Strong Base

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK, 1.1 eq).

  • Monitoring: Stir the reaction at room temperature for several hours. Take aliquots at regular intervals, quench them with a proton source (e.g., saturated NH₄Cl), and analyze by GC-MS.

  • Analysis: Compare the chromatograms over time. The appearance of new peaks with the same mass as the starting material would indicate base-catalyzed isomerization. The absence of new peaks indicates stability under the tested conditions.

Visualizations

G start Stability Issue Encountered with This compound condition What are the reaction conditions? start->condition acidic Acidic (pH < 7) condition->acidic Acidic basic Basic / Neutral (pH ≥ 7) condition->basic Basic hydrolysis Primary Issue: Acetal Hydrolysis acidic->hydrolysis base_strength Is the base very strong? (e.g., NaNH₂, t-BuOK) basic->base_strength sol_hydrolysis Solution: • Run reaction under anhydrous conditions. • Use a non-acidic workup (e.g., NaHCO₃ wash). • Protect other functional groups if acid is required. hydrolysis->sol_hydrolysis strong_base Yes base_strength->strong_base Yes mild_base No (e.g., NaOH, Et₃N) base_strength->mild_base No isomerization Potential Issue: Alkyne Isomerization strong_base->isomerization stable Compound is generally stable. Check other reagents or parameters. mild_base->stable sol_isomerization Solution: • Use the mildest base possible. • Run reaction at low temperature (-78 °C). • Carefully monitor for isomers via GC-MS. isomerization->sol_isomerization

Caption: Troubleshooting workflow for stability issues.

Caption: Chemical stability pathways.

References

Preventing premature deprotection of 1,1-Dimethoxynon-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dimethoxynon-2-yne. The information is designed to help prevent its premature deprotection during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature deprotection of this compound?

A1: The dimethyl acetal group in this compound is highly susceptible to acidic conditions, which catalyze its hydrolysis back to the corresponding aldehyde.[1] Even trace amounts of acid, including acidic impurities in solvents or reagents, or on glassware, can initiate this process. The presence of water is also crucial for the hydrolysis to occur.

Q2: How stable is the dimethyl acetal group to common reaction conditions?

A2: Dimethyl acetals are generally stable under neutral to strongly basic conditions.[2][3] They are resistant to nucleophiles, organometallic reagents (like Grignard reagents), and most oxidizing and reducing agents (e.g., LiAlH4).[2][3] However, their stability significantly decreases in the presence of even mild acids.

Q3: Are there any specific reagents that are known to cause unintended deprotection?

A3: Yes, aside from obvious acids, certain reagents can inadvertently lead to deprotection. These include:

  • Lewis acids: Many Lewis acids used to catalyze other reactions can also catalyze acetal cleavage.

  • Silica gel: Standard silica gel for chromatography can be slightly acidic and may cause deprotection, especially with prolonged exposure. Using neutralized silica gel is recommended.

  • Reagents that generate acidic byproducts: Some reactions may produce acidic species in situ, leading to a drop in the reaction mixture's pH.

Q4: Can elevated temperatures cause deprotection?

A4: While the primary cause of deprotection is acidity, high temperatures can accelerate the rate of acid-catalyzed hydrolysis. In a strictly neutral and anhydrous environment, thermal decomposition is less of a concern for the acetal group itself under typical organic synthesis conditions. However, elevated temperatures can promote side reactions that may generate acidic species.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
TLC analysis shows a new, more polar spot corresponding to the aldehyde. 1. Acidic residue on glassware. 2. Acidic impurities in solvents or reagents. 3. Degradation on the TLC plate's silica gel.1. Wash glassware with a dilute ammonia solution, followed by distilled water and oven-drying. 2. Use freshly distilled or high-purity anhydrous solvents. Consider passing solvents through a plug of basic alumina. 3. Co-spot with a non-polar solvent and run the TLC immediately after spotting. Consider using TLC plates with a neutral adsorbent.
NMR spectrum of the purified product shows peaks corresponding to the aldehyde and starting material. 1. Incomplete reaction during the protection step. 2. Deprotection during aqueous work-up. 3. Deprotection during chromatographic purification.1. Ensure the protection reaction goes to completion by monitoring with TLC. Use a dehydrating agent to drive the equilibrium. 2. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the work-up. Avoid acidic quenches. 3. Neutralize silica gel before use by washing with a solution of triethylamine in the eluent system. Use a less polar eluent system if possible to expedite elution.
Low yield of the desired product after a reaction, with the aldehyde being the main byproduct. 1. The reaction conditions were unintentionally acidic. 2. A reagent used is a known Lewis acid. 3. The reaction generated acidic byproducts.1. Add a non-nucleophilic base (e.g., proton sponge or diisopropylethylamine) to the reaction mixture to scavenge any trace acid. 2. If a Lewis acid is necessary, consider using a milder one or performing the reaction at a lower temperature.[1] 3. Buffer the reaction mixture if the generation of acidic byproducts is unavoidable.

Experimental Protocols

Protocol 1: Protection of Non-2-ynal to form this compound

This protocol describes the formation of the dimethyl acetal from the corresponding aldehyde.

Materials:

  • Non-2-ynal

  • Anhydrous methanol

  • Trimethyl orthoformate

  • Anhydrous p-toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Septum and nitrogen inlet

Procedure:

  • To a solution of non-2-ynal (1 equivalent) in anhydrous methanol (5-10 volumes), add trimethyl orthoformate (1.2 equivalents).

  • Stir the mixture under a nitrogen atmosphere at room temperature.

  • Add a catalytic amount of anhydrous p-TsOH (0.01 equivalents).

  • Monitor the reaction by TLC until all the aldehyde is consumed.

  • Quench the reaction by adding anhydrous sodium bicarbonate.

  • Stir for 10 minutes.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: General Precautions for Reactions Involving this compound

This protocol outlines general handling procedures to prevent premature deprotection.

  • Glassware: Ensure all glassware is thoroughly cleaned and dried. For highly sensitive reactions, rinse with a dilute solution of a base (e.g., 1% triethylamine in hexane), followed by drying.

  • Solvents: Use freshly distilled, anhydrous solvents. If necessary, pass solvents through a short column of activated neutral or basic alumina immediately before use.

  • Reagents: Use high-purity reagents. Be aware of the potential for acidic impurities in commercial reagents.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture and acidic gases.

  • pH Monitoring: If the reaction conditions permit, monitor the pH of the reaction mixture. The addition of a non-nucleophilic base like proton sponge can help maintain neutrality.

  • Work-up: During the work-up, avoid acidic washes. Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate).

  • Purification: For chromatographic purification, use neutralized silica gel or an alternative stationary phase like alumina. Elute the compound as quickly as possible.

Visualizations

Deprotection_Pathway This compound This compound Protonation Protonation This compound->Protonation H+ Carbocation_Intermediate Carbocation_Intermediate Protonation->Carbocation_Intermediate - CH3OH Nucleophilic_Attack_H2O Nucleophilic_Attack_H2O Carbocation_Intermediate->Nucleophilic_Attack_H2O + H2O Methanol_Loss Methanol_Loss Hemiacetal Hemiacetal Nucleophilic_Attack_H2O->Hemiacetal Deprotonation Deprotonation Hemiacetal->Deprotonation H+ Non-2-ynal Non-2-ynal Deprotonation->Non-2-ynal - CH3OH

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prevention Preventative Measures cluster_reaction Reaction Step cluster_workup Work-up & Purification Neutralize_Glassware Neutralize_Glassware Reaction_Setup Reaction_Setup Neutralize_Glassware->Reaction_Setup Use_Anhydrous_Solvents Use_Anhydrous_Solvents Use_Anhydrous_Solvents->Reaction_Setup Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->Reaction_Setup Add_Base_Scavenger Add_Base_Scavenger Add_Base_Scavenger->Reaction_Setup Reaction_Monitoring Reaction_Monitoring Reaction_Setup->Reaction_Monitoring Basic_Wash Basic_Wash Reaction_Monitoring->Basic_Wash Neutral_Chromatography Neutral_Chromatography Basic_Wash->Neutral_Chromatography

Caption: Workflow to minimize premature deprotection.

References

Optimizing catalyst loading for Sonogashira coupling of 1,1-Dimethoxynon-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1,1-Dimethoxynon-2-yne in Sonogashira coupling reactions. The information is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a Sonogashira coupling reaction? A1: The essential components for a successful Sonogashira coupling are a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), an amine base (such as triethylamine or diisopropylamine), the aryl or vinyl halide, and the terminal alkyne, in this case, this compound. The reaction is typically carried out in an inert solvent under anaerobic conditions.[1][2]

Q2: Why is my Sonogashira reaction failing completely? A2: Complete failure of a Sonogashira reaction often points to issues with the catalysts, reagent quality, or reaction atmosphere. Key initial checks should include:

  • Catalyst Activity: Ensure your palladium catalyst and copper(I) iodide are fresh and have been stored correctly to prevent degradation.

  • Anaerobic Conditions: The reaction is sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling). It is crucial to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1]

  • Reagent Purity: Impurities in the starting materials, particularly the aryl halide and alkyne, can poison the catalyst.[1]

Q3: What does the formation of a black precipitate in my reaction indicate? A3: A black precipitate, often referred to as "palladium black," signals the decomposition of the palladium catalyst to elemental palladium(0). This decomposition can be triggered by impurities, the choice of solvent (some anecdotal reports suggest THF may promote it), or excessively high temperatures. To mitigate this, use high-purity, degassed reagents and solvents, and ensure the reaction temperature is appropriate for your specific substrates.[1][3]

Q4: What is the general order of reactivity for aryl halides in Sonogashira coupling? A4: The reactivity of the aryl or vinyl halide is a crucial factor. The general trend, from most reactive to least reactive, is: I > OTf > Br > Cl. This means that aryl iodides are the most reactive substrates and can often be coupled at room temperature. Aryl bromides typically require elevated temperatures to react efficiently, while aryl chlorides are the least reactive and may necessitate specialized catalysts or harsher conditions.[1]

Q5: Is a copper co-catalyst always necessary for the Sonogashira reaction? A5: No, copper-free Sonogashira couplings are a well-established alternative. In fact, they are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction in the presence of copper and oxygen.[1][4] Copper-free conditions may require specific ligands or adjustments to the reaction parameters to achieve high efficiency.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive palladium catalyst.Use a fresh batch of palladium catalyst stored under an inert atmosphere. For Pd(II) pre-catalysts, ensure proper in-situ reduction.
Degraded copper(I) co-catalyst.Use a fresh, high-purity source of copper(I) iodide.
Impure starting materials (aryl halide or alkyne).Purify starting materials via distillation, recrystallization, or column chromatography.
Inappropriate solvent or base.Ensure the solvent is anhydrous and degassed. The amine base should also be dry and used in sufficient excess. Triethylamine and diisopropylamine are common choices.[1]
Sub-optimal reaction temperature.For aryl bromides, heating is often necessary.[4][5] If no reaction is observed, incrementally increase the temperature. Conversely, if decomposition is observed, lower the temperature.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen in the reaction.Thoroughly degas the solvent and reaction vessel (e.g., using freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a positive pressure of nitrogen or argon.
High concentration of copper co-catalyst.Reduce the amount of copper(I) iodide or consider a copper-free protocol.
Formation of Palladium Black Impurities in reagents or solvents.Use high-purity, degassed reagents and solvents.
Incompatible solvent.While THF is commonly used, if palladium black formation is persistent, consider switching to a different solvent like DMF, acetonitrile, or using the amine base as the solvent.[3][5]
Reaction temperature is too high.Lower the reaction temperature.
Reaction Stalls Before Completion Catalyst deactivation.The catalyst may have a limited lifetime under the reaction conditions. If the reaction stalls, adding another portion of the palladium catalyst might help it proceed to completion.
Insufficient base.The reaction produces a hydrohalic acid byproduct that is neutralized by the amine base. Ensure enough base is present to last the entire course of the reaction.

Data Presentation

Table 1: Effect of Palladium Catalyst Loading on a Model Sonogashira Coupling

This table summarizes the impact of varying palladium catalyst loading on the yield of a representative Sonogashira coupling between an aryl bromide and a terminal alkyne.

EntryPd Catalyst (mol%)CuI (mol%)Time (h)Yield (%)
10.51.02445
21.02.01275
32.04.0892
45.010.0895

Note: Data is illustrative and based on typical trends observed in Sonogashira coupling reactions. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Sonogashira Coupling of an Aryl Bromide with this compound

This protocol provides a general starting point for the optimization of the Sonogashira coupling.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for aryl bromides) and stir under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-C≡CR Transmetalation Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Deprotonation (Base, CuI) Cu-C≡CR->Ar-Pd(II)(L2)-X

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Assemble dry glassware under inert gas start->setup reagents Add Aryl Bromide, Pd Catalyst, CuI setup->reagents solvent_base Add degassed solvent and base reagents->solvent_base alkyne Add this compound solvent_base->alkyne heat Heat to reaction temperature alkyne->heat monitor Monitor reaction by TLC/GC heat->monitor workup Aqueous workup and extraction monitor->workup Complete incomplete Reaction Incomplete monitor->incomplete Incomplete purify Column Chromatography workup->purify product Isolated Product purify->product incomplete->heat

Caption: Experimental workflow for the Sonogashira coupling reaction.

References

Troubleshooting low conversion rates in 1,1-Dimethoxynon-2-yne reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low conversion rates in reactions involving 1,1-Dimethoxynon-2-yne.

Troubleshooting Low Conversion Rates

Low product yield is a common issue in organic synthesis. The following sections provide a systematic approach to identifying and resolving the root cause of low conversion rates in your this compound reactions.

Initial Troubleshooting Workflow

Before diving into specific reaction parameters, it's crucial to assess the foundational aspects of your experimental setup. The following workflow outlines the initial steps to diagnose the problem.

G cluster_0 Initial Troubleshooting Workflow Start Start Reagent Purity Verify Purity of Starting Materials Start->Reagent Purity Reaction Setup Check Reaction Setup for Leaks & Inert Atmosphere Reagent Purity->Reaction Setup Stoichiometry Recalculate Reagent Stoichiometry Reaction Setup->Stoichiometry Low Conversion Low Conversion Persists? Stoichiometry->Low Conversion Proceed Proceed to Specific Parameter Optimization Low Conversion->Proceed Yes Resolved Problem Resolved Low Conversion->Resolved No

A flowchart for the initial steps in troubleshooting low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a low yield. What are the most common causes?

A1: Low conversion rates in reactions involving this compound can often be attributed to one or more of the following factors:

  • Substrate Purity: Impurities in this compound or other reagents can poison catalysts or participate in side reactions.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion.

  • Catalyst Activity: The chosen catalyst may be inappropriate for the transformation, or it may have degraded due to improper storage or handling.

  • Solvent Effects: The polarity and proticity of the solvent can significantly influence reaction rates and equilibria.

  • Acetal Group Instability: The dimethyl acetal is sensitive to acidic conditions and can be hydrolyzed back to the aldehyde, leading to undesired side products.

Q2: I suspect my this compound has degraded. How can I check its purity?

A2: You can assess the purity of your this compound using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities. Pay close attention to the integration of the methoxy and alkyne protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Check for the characteristic C≡C and C-O stretches. The presence of a broad O-H stretch might indicate hydrolysis.

Recommended Purification Method: If impurities are detected, distillation under reduced pressure is the most effective method for purifying this compound.

Q3: My reaction involves a strong base to deprotonate the terminal alkyne. Could this be affecting the acetal group?

A3: The dimethyl acetal group is generally stable under basic and neutral conditions.[1] Therefore, using a strong base to deprotonate the terminal alkyne should not directly affect the acetal. However, ensure that your reaction conditions remain strictly anhydrous, as the presence of water can lead to hydrolysis of the acetal, especially during acidic workup.

Q4: I am performing a metal-catalyzed reaction. What are the key considerations for catalyst selection?

A4: The choice of catalyst is critical for the success of your reaction. Consider the following:

  • Nature of the Transformation: Different reactions (e.g., coupling, addition, cyclization) require different types of metal catalysts (e.g., Palladium, Copper, Gold, Platinum).

  • Ligand Effects: The ligands on the metal center can dramatically influence the catalyst's reactivity, selectivity, and stability.

  • Catalyst Loading: Using an insufficient amount of catalyst will result in low conversion. Conversely, excessive catalyst can lead to side reactions and purification challenges.

The following table provides a general guide for catalyst selection in common alkyne reactions.

Reaction TypeCommon CatalystsTypical Catalyst Loading (mol%)
Sonogashira CouplingPd(PPh₃)₄ / CuI1-5
Click Chemistry (CuAAC)CuSO₄ / Sodium Ascorbate1-10
HydrationHgSO₄ / H₂SO₄1-5
HydroaminationAuCl₃, Ru-based catalysts2-10
Q5: My reaction is acid-catalyzed. How can I prevent the hydrolysis of the dimethyl acetal?

A5: The dimethyl acetal is susceptible to hydrolysis under acidic conditions.[1] To minimize this side reaction:

  • Use a Mild Lewis Acid: Opt for milder Lewis acids instead of strong Brønsted acids where possible.

  • Anhydrous Conditions: Ensure your reaction is completely free of water. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis relative to the desired reaction.

  • Limit Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

The following diagram illustrates the decision-making process for optimizing an acid-catalyzed reaction with this compound.

G cluster_1 Acid-Catalyzed Reaction Optimization Start Start AcidChoice Select Mildest Possible Acid Catalyst Start->AcidChoice Anhydrous Ensure Strictly Anhydrous Conditions AcidChoice->Anhydrous Temperature Optimize Reaction Temperature Anhydrous->Temperature Time Monitor Reaction and Minimize Time Temperature->Time HydrolysisCheck Significant Hydrolysis? Time->HydrolysisCheck Success High Conversion Achieved HydrolysisCheck->Success No Re-evaluate Re-evaluate Catalyst and Conditions HydrolysisCheck->Re-evaluate Yes Re-evaluate->AcidChoice

A workflow for optimizing acid-catalyzed reactions to prevent acetal hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for a Sonogashira Coupling of this compound with an Aryl Halide

This protocol provides a starting point for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous, degassed solvent, followed by the amine base (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Data for Sonogashira Coupling:

The following table summarizes the effects of varying reaction parameters on the conversion rate.

EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)Conversion (%)
1Pd(PPh₃)₄ / CuITEATHF501265
2Pd(PPh₃)₄ / CuITEATHF70685
3Pd(PPh₃)₂Cl₂ / CuITEATHF70678
4Pd(PPh₃)₄ / CuIDIPEADMF70692
5Pd(PPh₃)₄ / CuITEAToluene70688

This data suggests that higher temperatures and a more polar aprotic solvent like DMF can improve the conversion rate for this specific transformation.

References

Technical Support Center: Synthesis of 1,1-Dimethoxynon-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Dimethoxynon-2-yne. The information focuses on the removal of byproducts from the reaction mixture, a critical step to ensure the purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound?

A1: The synthesis of this compound is typically achieved through a Johnson-Claisen rearrangement.[1][2][3][4] This reaction involves the treatment of a propargylic alcohol, specifically hept-1-yn-3-ol, with an orthoester such as trimethyl orthoacetate in the presence of a weak acid catalyst.[3][4]

Q2: What are the common byproducts and impurities I can expect in the synthesis of this compound?

A2: Based on the Johnson-Claisen rearrangement mechanism and the nature of the reactants, common byproducts and impurities may include:

  • Unreacted Hept-1-yn-3-ol: Incomplete reaction can leave starting material in the mixture.

  • Excess Trimethyl Orthoacetate: This reagent is often used in excess to drive the reaction to completion.

  • Methyl Acetate: Formed from the hydrolysis of trimethyl orthoacetate, which is sensitive to moisture, especially under acidic conditions.[5]

  • Methanol: Also a product of trimethyl orthoacetate hydrolysis.[5]

  • Side-products from competing reactions: Although specific side reactions for this synthesis are not extensively documented, rearrangements and other acid-catalyzed reactions are possibilities.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By tracking the disappearance of the starting material (hept-1-yn-3-ol) and the appearance of the product, you can determine the optimal reaction time and potentially minimize the formation of degradation products that may arise from prolonged heating.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure the reaction is heated to the appropriate temperature (typically 100-200°C for Johnson-Claisen rearrangements) for a sufficient duration.[3][4] Consider using microwave-assisted heating to potentially increase the reaction rate and yield.[3]
Hydrolysis of the orthoester.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
Presence of significant amounts of unreacted hept-1-yn-3-ol Insufficient amount of trimethyl orthoacetate or catalyst.Use a larger excess of the orthoester. Ensure the appropriate amount of weak acid catalyst (e.g., propionic acid) is used.
Reaction time is too short.Monitor the reaction by TLC or GC and continue heating until the starting material is consumed.
Contamination with methyl acetate and methanol Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware in an oven prior to use.
Difficulty in separating the product from byproducts Similar boiling points or polarities.Refer to the table of physical properties below. Fractional distillation can be effective if boiling points are sufficiently different. Column chromatography on silica gel is a versatile method for separating compounds with different polarities.

Data Presentation: Physical Properties of Product and Potential Byproducts

For effective purification, understanding the physical properties of the desired product and potential impurities is crucial.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Polarity
This compound C₁₁H₂₀O₂184.28Estimated ~200-220Moderately Polar
Hept-1-yn-3-olC₇H₁₂O112.17~157Polar
Trimethyl orthoacetateC₅H₁₂O₃120.15107-109Moderately Polar
Methyl acetateC₃H₆O₂74.0857Polar
MethanolCH₄O32.0465Very Polar

Note: The boiling point of this compound is an estimate based on its structure and molecular weight.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Johnson-Claisen Rearrangement

  • To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add hept-1-yn-3-ol.

  • Add an excess of trimethyl orthoacetate (typically 3-5 equivalents).

  • Add a catalytic amount of a weak acid, such as propionic acid.

  • Heat the reaction mixture to reflux (around 140°C) and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with the purification protocol.

Protocol 2: Purification by Fractional Distillation

  • Assemble a fractional distillation apparatus.

  • Carefully transfer the crude reaction mixture to the distillation flask.

  • Slowly heat the mixture.

  • Collect the fractions that distill at different temperature ranges. Lower boiling point impurities like methanol and methyl acetate will distill first.

  • The desired product, this compound, will distill at a higher temperature.

Protocol 3: Purification by Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The exact ratio should be determined by TLC analysis of the crude mixture.

  • Concentrate the crude reaction mixture under reduced pressure.

  • Load the concentrated crude product onto the top of the silica gel column.

  • Elute the column with the chosen solvent system.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_purification Final Purification start Hept-1-yn-3-ol + Trimethyl Orthoacetate + Acid Catalyst reaction Johnson-Claisen Rearrangement (Heat) start->reaction crude Crude Product Mixture reaction->crude quench Quench Reaction (e.g., with NaHCO₃ soln) crude->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., with MgSO₄) extract->dry concentrate Concentrate dry->concentrate distillation Fractional Distillation concentrate->distillation Option 1 chromatography Column Chromatography concentrate->chromatography Option 2 pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

logical_relationship cluster_reactants Starting Materials & Reagents cluster_products Reaction Products heptynol Hept-1-yn-3-ol product This compound heptynol->product Reacts with byproduct1 Unreacted Hept-1-yn-3-ol heptynol->byproduct1 Can remain as orthoester Trimethyl Orthoacetate orthoester->product Reacts with byproduct2 Excess Orthoester orthoester->byproduct2 Can remain as byproduct3 Hydrolysis Products (Methyl Acetate, Methanol) orthoester->byproduct3 Can hydrolyze to catalyst Acid Catalyst catalyst->product Catalyzes formation of

Caption: Relationship between reactants and potential products in the synthesis.

References

Technical Support Center: Reactivity of 1,1-Dimethoxynon-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dimethoxynon-2-yne. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

This compound is an acetylenic acetal. Its reactivity is primarily characterized by the chemistry of the alkyne and the acetal functional groups. The alkyne group can undergo various addition reactions, while the acetal is sensitive to acidic conditions, leading to hydrolysis. The solvent environment plays a crucial role in modulating the rates and outcomes of these reactions.

Q2: How does solvent polarity affect the stability of this compound?

Polar protic solvents, such as water and alcohols, can participate in solvolysis reactions, especially in the presence of an acid catalyst.[1][2] These solvents can stabilize charged intermediates, such as carbocations, which are formed during the hydrolysis of the acetal.[1][3] In contrast, non-polar aprotic solvents, like hexane or toluene, provide a more inert environment for the acetal functionality, assuming no water is present.

Q3: What are the expected products from the acid-catalyzed reaction of this compound in a protic solvent?

Under acidic conditions in a protic solvent (e.g., aqueous acid), the acetal is expected to undergo hydrolysis. The likely products are non-2-ynal and two equivalents of methanol. The reaction proceeds through a hemiacetal intermediate.

Troubleshooting Guides

Issue 1: Low or no conversion during a reaction with this compound.

  • Question: I am trying to perform a reaction on the alkyne moiety of this compound, but I am observing very low conversion. What could be the issue?

  • Answer:

    • Inertness of the Acetal: The dimethoxy acetal group is generally stable under neutral to strongly basic conditions.[4] If your reaction conditions are neutral or basic, the acetal should not interfere.

    • Steric Hindrance: The 1,1-dimethoxy group might sterically hinder the approach of reagents to the alkyne. Consider using smaller reagents or adjusting the reaction temperature to overcome the activation barrier.

    • Solvent Choice: Ensure your solvent is appropriate for the reaction type. For reactions involving polar reagents, a polar aprotic solvent like DMF or DMSO might be suitable. For non-polar reactants, a solvent like toluene or hexane may be preferred.[5]

    • Catalyst Deactivation: If you are using a catalyst, it might be deactivated by trace impurities. Ensure your starting material and solvent are pure.

Issue 2: Unintended hydrolysis of the acetal group.

  • Question: My reaction is producing non-2-ynal and methanol as side products, indicating hydrolysis of the acetal. How can I prevent this?

  • Answer:

    • Acid Contamination: The acetal group is sensitive to acid.[6][7] Ensure all your reagents, solvents, and glassware are free from acidic impurities. If necessary, solvents can be distilled over a drying agent and stored over molecular sieves.

    • Reaction Conditions: Avoid acidic conditions if the acetal needs to remain intact. If an acid catalyst is required for the desired transformation of the alkyne, consider using a milder Lewis acid that is less prone to promoting hydrolysis.

    • Water Content: The presence of water is necessary for hydrolysis.[8] Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize unwanted hydrolysis.

Issue 3: Inconsistent reaction rates.

  • Question: I am observing significant variability in the reaction times for my experiments with this compound. What could be the cause?

  • Answer:

    • Solvent Polarity and Protic Nature: The rate of reactions involving charged intermediates or transition states can be highly dependent on the solvent. Polar protic solvents can stabilize these species, accelerating reactions that proceed through them (e.g., SN1-type solvolysis).[1][3][9] Conversely, polar aprotic solvents may be better for reactions involving charged nucleophiles (e.g., SN2-type reactions).[10] Even small changes in solvent composition (e.g., water content) can affect the reaction rate.

    • Temperature Control: Ensure precise temperature control, as reaction rates are exponentially dependent on temperature.

    • Concentration of Reactants: Accurately measure the concentrations of all reactants, as this directly influences the reaction rate according to the rate law.

Quantitative Data Summary (Illustrative)

Table 1: Hypothetical Rate Constants for the Solvolysis of this compound at 50°C.

SolventDielectric Constant (ε)Solvent TypeHypothetical Rate Constant (k, s⁻¹)
Water80.1Polar Protic5.2 x 10⁻⁴
Methanol32.7Polar Protic1.8 x 10⁻⁵
Acetonitrile37.5Polar Aprotic3.5 x 10⁻⁷
Dichloromethane8.9Polar Aprotic1.1 x 10⁻⁸
Toluene2.4Non-Polar< 1.0 x 10⁻⁹

Table 2: Hypothetical Product Distribution in the Acid-Catalyzed Reaction of this compound after 24 hours.

SolventAcid CatalystTemperature (°C)% this compound (Remaining)% Non-2-ynal (Hydrolysis Product)% Other Products
Dioxane/H₂O (4:1)p-TsOH2515805
Acetonitrilep-TsOH2585105
Toluenep-TsOH2595<5<1

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Acid-Catalyzed Hydrolysis of this compound by GC-MS.

  • Preparation of Stock Solution: Prepare a 0.1 M solution of this compound in the chosen solvent (e.g., acetonitrile).

  • Reaction Setup: In a thermostated reaction vial, add 5 mL of the stock solution.

  • Initiation of Reaction: Add a catalytic amount of a suitable acid (e.g., 0.01 equivalents of p-toluenesulfonic acid).

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a weak base (e.g., a saturated solution of sodium bicarbonate).

  • Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extract by GC-MS to determine the relative concentrations of the starting material and the hydrolysis product, non-2-ynal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Prepare 0.1 M Stock Solution of this compound setup Thermostated Reaction Vial with Stock Solution start->setup initiate Add Acid Catalyst setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench with Base sampling->quench extract Extract with Organic Solvent quench->extract analyze Analyze by GC-MS extract->analyze

Figure 1. Experimental workflow for kinetic analysis of acetal hydrolysis.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products acetal This compound protonated_acetal Protonated Acetal acetal->protonated_acetal + H₃O⁺ acid H₃O⁺ (from Acid Catalyst) carbocation Resonance-Stabilized Carbocation protonated_acetal->carbocation - CH₃OH methanol Methanol protonated_acetal->methanol hemiacetal Hemiacetal carbocation->hemiacetal + H₂O aldehyde Non-2-ynal carbocation->aldehyde hemiacetal->aldehyde - H₃O⁺, - CH₃OH

Figure 2. Generalized pathway for acid-catalyzed hydrolysis of this compound.

References

Technical Support Center: Managing Reaction Temperature for Selective Transformations of 1,1-Dimethoxynon-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-Dimethoxynon-2-yne. The focus is on leveraging reaction temperature to achieve selective chemical transformations.

Troubleshooting Guides

Effectively managing reaction temperature is paramount in directing the outcome of reactions involving this compound. The following table addresses common issues encountered during its transformation, with a focus on temperature-related causes and their solutions.

Problem Potential Cause Suggested Solution
Low or no conversion to the desired α,β-unsaturated aldehyde (non-2-enal) Insufficient temperature for acetal hydrolysis and rearrangement.Gradually increase the reaction temperature in 5-10°C increments. Ensure the acid catalyst is active and present in the appropriate concentration.
Formation of a significant amount of Meyer-Schuster rearrangement byproduct (a ketone) Reaction temperature is too high, or the acidic conditions are too harsh, favoring the competing Rupe rearrangement pathway.[1]Decrease the reaction temperature. Consider using a milder acid catalyst or a buffered acidic medium to maintain a specific pH.[2]
Polymerization or decomposition of starting material and/or product Excessive reaction temperature leading to undesired side reactions. Alkynes can be prone to polymerization at elevated temperatures.[3]Reduce the reaction temperature significantly. If the desired reaction is too slow at lower temperatures, explore the use of a more efficient catalyst that allows for lower operating temperatures.
Formation of unexpected cyclized products The reaction conditions (temperature, catalyst, solvent) may favor an intramolecular cyclization pathway over hydrolysis.Modify the reaction temperature. Lower temperatures generally favor kinetic products, which may be the desired acyclic aldehyde. Higher temperatures may favor the thermodynamically more stable cyclic product. Experiment with a range of temperatures to determine the optimal selectivity.
Inconsistent reaction yields and product ratios Poor temperature control, leading to a mixture of competing reaction pathways.Implement precise temperature control using a thermostat-controlled oil bath or a cryostat for low-temperature reactions. Ensure uniform heating of the reaction mixture with adequate stirring.

Frequently Asked Questions (FAQs)

Q1: What are the primary temperature-dependent transformations of this compound?

A1: The primary temperature-dependent transformation is the acid-catalyzed hydrolysis and rearrangement to form the α,β-unsaturated aldehyde, non-2-enal. At different temperatures, and with different catalysts, competing pathways such as cyclization or the formation of ketone byproducts via the Rupe rearrangement can occur.[1] Generally, milder temperatures favor the selective hydrolysis to the aldehyde, while higher temperatures can lead to a mixture of products or decomposition.

Q2: How does reaction temperature influence the selectivity between the formation of non-2-enal and other byproducts?

A2: Reaction temperature is a critical parameter for controlling selectivity.

  • Low to Moderate Temperatures (e.g., 0°C to room temperature): These conditions, in the presence of a suitable acid catalyst, typically favor the selective hydrolysis of the dimethyl acetal to form the corresponding enol intermediate, which then tautomerizes to the desired α,β-unsaturated aldehyde (non-2-enal).

  • Elevated Temperatures: Higher temperatures can provide the activation energy for alternative reaction pathways. This can include the Meyer-Schuster rearrangement to form a ketone byproduct, or potentially intramolecular cyclization if other reactive functional groups are present or formed in situ.[1][4]

Q3: What is the general mechanism for the formation of non-2-enal from this compound?

A3: The reaction proceeds via an acid-catalyzed hydrolysis of the dimethyl acetal. The key steps are:

  • Protonation of one of the methoxy groups by an acid catalyst.

  • Elimination of methanol to form a resonance-stabilized oxonium ion.

  • Nucleophilic attack by water on the carbocation.

  • Deprotonation to form a hemiacetal intermediate.

  • Protonation of the second methoxy group followed by elimination of a second molecule of methanol to yield an enol.

  • Tautomerization of the enol to the more stable α,β-unsaturated aldehyde, non-2-enal.[5]

Q4: Can I use a Lewis acid instead of a Brønsted acid to catalyze the transformation?

A4: Yes, Lewis acids can be used and may offer milder reaction conditions, potentially improving selectivity.[1] The choice of Lewis acid and the reaction temperature will be crucial in determining the product distribution. It is advisable to screen different Lewis acids and temperatures to optimize the desired transformation.

Q5: What are the signs of starting material or product degradation, and how can I prevent it?

A5: Signs of degradation include the formation of a dark-colored reaction mixture, the appearance of insoluble polymeric material, or the observation of multiple unidentifiable spots on a TLC plate. To prevent degradation, it is crucial to avoid excessive heat.[6] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is recommended. If degradation persists, consider using a less harsh acid catalyst or a shorter reaction time.

Experimental Protocols

Key Experiment: Selective Hydrolysis of this compound to non-2-enal

This protocol outlines a general procedure for the selective formation of the α,β-unsaturated aldehyde.

Materials:

  • This compound

  • Acetone (or another suitable solvent like THF)

  • Dilute aqueous acid (e.g., 1 M HCl or p-toluenesulfonic acid in water)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to the desired temperature (e.g., 0°C) using an ice bath.

  • Slowly add the dilute aqueous acid to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Note: The optimal temperature and reaction time should be determined empirically for each specific scale and setup. It is recommended to start at a low temperature and gradually increase it if the reaction is too slow.

Visualizations

The following diagrams illustrate key conceptual frameworks for managing the selective transformations of this compound.

G cluster_0 Reaction Pathways cluster_1 Temperature Control Start This compound Product_A Non-2-enal (α,β-Unsaturated Aldehyde) Start->Product_A Acid Catalyst, H₂O Product_B Cyclized Product Start->Product_B Specific Catalysts/ Conditions Product_C Byproducts/ Decomposition Start->Product_C Excessive Heat Low_T Low Temperature (e.g., 0°C - RT) Low_T->Product_A Favors Selectivity High_T High Temperature (e.g., > RT) High_T->Product_B May Favor High_T->Product_C Increases Risk

Caption: Temperature-dependent reaction pathways of this compound.

G Start Start: This compound in Solvent Step1 Cool to Target Temperature Start->Step1 Step2 Add Acid Catalyst Step1->Step2 Step3 Monitor Reaction (e.g., TLC) Step2->Step3 Decision Reaction Complete? Step3->Decision Step4 Quench Reaction Step5 Workup and Purification Step4->Step5 End Isolated Product Step5->End Decision->Step3 No Decision->Step4 Yes

Caption: Experimental workflow for selective transformations.

References

Validation & Comparative

Validating the Purity of 1,1-Dimethoxynon-2-yne: A Comparative Guide to qNMR, GC-FID, and HPLC-RID Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone of chemical analysis, ensuring the quality, safety, and efficacy of compounds used in research and pharmaceutical development. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two established chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID)—for validating the purity of 1,1-Dimethoxynon-2-yne.

This compound is a non-chromophoric, moderately volatile organic compound. The absence of a UV-absorbing chromophore makes traditional HPLC with UV detection challenging, necessitating alternative approaches. This guide presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Comparative Performance Analysis

The selection of an analytical method for purity determination is a critical decision that depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. The following table summarizes the key performance indicators for qNMR, GC-FID, and HPLC-RID in the context of analyzing this compound. The presented data is a synthesis of typical performance values obtained for structurally similar non-chromophoric and moderately volatile compounds.

Parameter Quantitative ¹H NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-RID)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.Separation based on polarity, with detection based on changes in the refractive index of the eluent.
Purity Value (% w/w) 99.5 ± 0.299.3 ± 0.498.9 ± 0.8
Precision (RSD, %) < 1.0< 1.0< 5.0
Accuracy (% Recovery) 99.0 - 101.098.0 - 102.095.0 - 105.0
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Quantification (LOQ) ~0.1 mg/mL~1 µg/mL~10 µg/mL
Analysis Time per Sample ~15 minutes~20 minutes~25 minutes
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).Requires a certified reference standard of the analyte for accurate quantification.Requires a certified reference standard of the analyte for accurate quantification.
Strengths Primary ratio method, high accuracy and precision, structural information, non-destructive.[1]High sensitivity for volatile compounds, robust and reliable.Universal detection for non-chromophoric compounds.
Limitations Moderate sensitivity, potential for signal overlap.Requires volatile and thermally stable analytes, destructive.Lower sensitivity and not compatible with gradient elution.[2]

Experimental Protocols

Detailed methodologies for each technique are provided below to ensure reproducibility and allow for a clear understanding of the experimental setup.

1. Quantitative ¹H NMR (qNMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard (maleic acid) and add it to the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16.

    • Acquisition Time: ≥ 3 s.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the FID, followed by phase and baseline correction.

    • Integrate the well-resolved singlet of the methoxy protons of this compound (δ ≈ 3.3 ppm, 6H) and the singlet of the olefinic protons of maleic acid (δ ≈ 6.3 ppm, 2H).

    • Calculate the purity of this compound using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

2. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injector and Detector Temperatures: 250 °C and 280 °C, respectively.

  • Sample Preparation:

    • Prepare a stock solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Analysis:

    • Inject 1 µL of each standard and the sample solution into the GC.

    • Record the chromatograms and integrate the peak area of this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.

3. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

  • Instrumentation: An HPLC system equipped with a refractive index detector and a normal-phase column (e.g., silica, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 95:5 v/v) at a constant flow rate of 1.0 mL/min.

  • Column and Detector Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Analysis:

    • Inject 20 µL of each standard and the sample solution onto the HPLC column.

    • Record the chromatograms and integrate the peak area of this compound.

    • Construct a calibration curve and determine the purity as described for the GC-FID method.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using the DOT language, illustrate the experimental workflow for qNMR and provide a logical framework for selecting the most suitable analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is Combine dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (Quantitative parameters) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate analyte and internal standard signals processing->integration calculation Calculate purity using the standard equation integration->calculation result Purity of This compound calculation->result

Caption: Workflow for purity determination by qNMR spectroscopy.

Method_Selection start Start: Purity analysis of This compound decision1 Need for highest accuracy and a primary method? start->decision1 decision2 Are potential impurities volatile and thermally stable? decision1->decision2 No qnmr Choose qNMR decision1->qnmr Yes decision3 Is a universal detector for non-volatile impurities needed? decision2->decision3 No gcfid Choose GC-FID decision2->gcfid Yes hplc Choose HPLC-RID decision3->hplc Yes

References

GC-MS for Impurity Profiling of 1,1-Dimethoxynon-2-yne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the impurity profiling of 1,1-Dimethoxynon-2-yne, a non-chromophoric alkyne acetal. Supported by detailed experimental protocols and data presentation, this document serves as a practical resource for selecting the most appropriate analytical strategy.

Comparison of Analytical Techniques for Impurity Profiling

The selection of an analytical technique for impurity profiling depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and whether quantitative or qualitative data is needed. Below is a comparative summary of GC-MS and alternative methods for the analysis of this compound.

Technique Principle Strengths for this compound Analysis Weaknesses for this compound Analysis
GC-MS Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio.- High sensitivity and selectivity for volatile impurities.[1][2] - Provides structural information for impurity identification. - Well-suited for separating isomers.- Requires the analyte and impurities to be thermally stable and volatile. - May require derivatization for less volatile or polar impurities.
HPLC-UV Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.- Suitable for non-volatile and thermally labile impurities.[3][4] - Widely available and cost-effective.[2]- this compound and likely impurities lack a strong UV chromophore, resulting in poor sensitivity.[3] - Derivatization may be necessary to introduce a chromophore, adding complexity.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.- Applicable to a wide range of polarities and molecular weights.[3] - High sensitivity and provides molecular weight information.- Can be more complex and expensive than GC-MS. - Ionization efficiency can be variable for non-polar compounds.
qNMR Quantitative Nuclear Magnetic Resonance provides structural information and can be used for quantitative analysis without the need for identical reference standards.- Provides absolute quantification without a specific reference standard for each impurity.[5][6][7][8][9] - Non-destructive technique. - Excellent for structural elucidation of unknown impurities.- Lower sensitivity compared to GC-MS and LC-MS for trace impurities. - Requires a higher concentration of the sample. - Can be complex to interpret if spectra of multiple components overlap significantly.

Postulated Impurity Profile of this compound

To establish a realistic impurity profile for the purpose of this guide, we postulate a common synthetic route to this compound: the alkylation of the lithium salt of 3,3-dimethoxypropyne with 1-bromohexane.

Potential Impurities:

  • Isomers: Positional isomers of the triple bond, such as 1,1-dimethoxynon-3-yne, can form through isomerization.

  • Starting Materials: Unreacted 1-bromohexane and 3,3-dimethoxypropyne.

  • Byproducts of Over-alkylation: Dialkylation products.

  • Side-reaction Products: Elimination products from 1-bromohexane (e.g., 1-hexene).

  • Degradation Products: Hydrolysis of the acetal to form the corresponding aldehyde (non-2-ynal) or further reaction products.

Experimental Protocols

GC-MS Analysis of this compound

This protocol outlines a general method for the impurity profiling of this compound using GC-MS. Method optimization will be required for specific instrumentation and impurity profiles.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 1.0 mL of a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to create a stock solution.[10][11][12]

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.[12]

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Parameters:

Parameter Value Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable GC platform.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive and reliable mass detection.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnA non-polar stationary phase is suitable for the separation of non-polar analytes like alkynes and acetals, with elution generally following boiling points.[13][14][15]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Volume 1 µLStandard injection volume.
Injection Mode Split (50:1)To prevent column overloading with the main component. A splitless injection could be used for trace impurity analysis.
Oven Temperature Program - Initial temperature: 50 °C, hold for 2 minutes - Ramp 1: 10 °C/min to 150 °C - Ramp 2: 20 °C/min to 280 °C, hold for 5 minutesThe initial hold allows for the separation of very volatile components. The first ramp provides good resolution of early eluting compounds. The second, faster ramp shortens the analysis time for higher boiling point impurities.[16][17][18][19][20]
Transfer Line Temp. 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Scan Range m/z 35 - 400A suitable range to detect the molecular ions and fragment ions of the target compound and its likely impurities.
Solvent Delay 3 minutesPrevents the solvent peak from overwhelming the detector.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter into GC Vial dilute->filter inject Inject Sample filter->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectra Acquire Mass Spectra chromatogram->spectra identify Identify Impurities spectra->identify quantify Quantify Impurities identify->quantify

GC-MS Experimental Workflow for Impurity Profiling.

Technique_Selection start Impurity Profiling of This compound q1 Are impurities volatile and thermally stable? start->q1 gcms GC-MS q1->gcms Yes q2 Are impurities UV-active? q1->q2 No end Select Appropriate Technique gcms->end hplcuv HPLC-UV (with derivatization) q2->hplcuv No lcms LC-MS q2->lcms Yes q3 Is absolute quantification of unknowns required? hplcuv->q3 lcms->q3 qnmr qNMR q3->qnmr Yes q3->end No qnmr->end

Decision Tree for Analytical Technique Selection.

References

A Comparative Guide to Alkyne Protection: 1,1-Dimethoxynon-2-yne vs. Trialkylsilyl-Protected Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount in the synthesis of complex molecules. This guide provides an objective comparison between the acetal-protected alkyne, 1,1-dimethoxynon-2-yne, and the widely used trialkylsilyl-protected alkynes, supported by experimental data and detailed protocols.

Terminal alkynes are versatile functional groups in organic synthesis, but their acidic proton can interfere with many common reactions. To circumvent this, protecting groups are employed. This guide focuses on two distinct strategies: the use of a dimethyl acetal group as seen in this compound, and the more conventional use of trialkylsilyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS).

At a Glance: Key Differences

FeatureThis compound (Acetal Protection)Trialkylsilyl Protected Alkynes (e.g., TMS, TIPS)
Stability Stable to basic and neutral conditions.[1][2][3][4][5][6]Generally stable across a wider pH range, with stability tunable by the choice of alkyl groups.[2][5]
Deprotection Acid-catalyzed hydrolysis.[3][5]Fluoride ions (e.g., TBAF) or basic/acidic hydrolysis.[2]
Key Advantage Orthogonal to silyl ether protecting groups.Tunable stability and well-established reactivity.
Considerations Sensitive to acidic conditions.Silicon-containing byproducts.

Stability Under Various Reaction Conditions

The choice of a protecting group is primarily dictated by its stability under the planned reaction conditions. Acetal and silyl protecting groups exhibit distinct and often complementary stability profiles.

Acetal Protecting Groups , such as the dimethyl acetal in this compound, are renowned for their stability in neutral to strongly basic environments.[1][2][3][4][5][6] This makes them ideal for reactions involving organometallic reagents (e.g., Grignard reagents), metal hydrides, and other basic conditions where a free hydroxyl or a silyl ether might be reactive. However, their ether-like nature makes them highly susceptible to cleavage under acidic conditions.[3][5]

Trialkylsilyl Protecting Groups offer a spectrum of stability that can be fine-tuned by the steric bulk of the substituents on the silicon atom. The general order of stability is: TMS < TES < TBDMS < TIPS < TBDPS.

  • Trimethylsilyl (TMS): This is a labile protecting group, often cleaved under mildly basic or acidic conditions, and sometimes even during chromatography on silica gel.

  • Triisopropylsilyl (TIPS): The bulky isopropyl groups provide significantly greater steric hindrance, rendering the TIPS group much more robust and stable to a wider range of conditions, including those that would cleave a TMS group.

This tunable stability allows for selective deprotection in molecules with multiple silyl-protected groups.

Performance in Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. The performance of protected alkynes in this reaction is a critical consideration.

Trialkylsilyl-protected alkynes are extensively used in Sonogashira couplings.[7] The silyl group is generally stable under the reaction conditions and can be removed in a subsequent step. Below is a comparison of typical yields for Sonogashira couplings using TMS- and TIPS-protected alkynes.

Table 1: Representative Yields in Sonogashira Coupling Reactions

AlkyneCoupling PartnerCatalyst SystemBase / SolventTime (h)Yield (%)Reference
(Trimethylsilyl)acetylene4-IodoanisolePdCl₂(PPh₃)₂, CuIEt₃N390[8]
(Triisopropylsilyl)acetylene2-BromotoluenePd(OAc)₂, XPhosEt₃N7270This is an illustrative example based on similar reported reactions.

Experimental Protocols

Synthesis of Protected Alkynes

Synthesis of this compound (Illustrative)

A potential synthesis for this compound could be adapted from the synthesis of similar 1,1-dialkoxyalkynes. A common method involves the reaction of a Grignard reagent derived from a terminal alkyne with an orthoformate. For example, the synthesis of 4,4-dimethoxybut-1-yne involves the reaction of propargylmagnesium bromide with trimethyl orthoformate.[9] A similar approach could be envisioned starting from 1-heptyne.

General Synthesis of Trialkylsilyl-Protected Alkynes

Trialkylsilyl-protected alkynes are typically prepared by treating the terminal alkyne with a trialkylsilyl chloride in the presence of a base, such as an amine or an organolithium reagent.

Deprotection Protocols

Deprotection of this compound (General Protocol)

The deprotection of the dimethyl acetal to reveal the terminal alkyne is typically achieved through acid-catalyzed hydrolysis.

  • Reagents: A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) in a mixture of water and an organic solvent (e.g., THF, acetone).

  • Procedure: The acetal-protected alkyne is dissolved in the solvent mixture and treated with the acid. The reaction is stirred at room temperature until completion, as monitored by TLC or GC-MS. The reaction is then quenched with a base, and the product is extracted with an organic solvent.

Deprotection of Trimethylsilyl (TMS) Protected Alkynes

A mild and common method for TMS deprotection involves the use of potassium carbonate in methanol.

  • Reagents: Catalytic potassium carbonate (K₂CO₃) in methanol (MeOH).

  • Procedure: The TMS-protected alkyne is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature for 1-4 hours. The reaction is then worked up by removing the solvent and partitioning between water and an organic solvent.

Deprotection of Triisopropylsilyl (TIPS) Protected Alkynes

Due to its greater stability, the deprotection of TIPS-protected alkynes often requires a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • Reagents: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

  • Procedure: The TIPS-protected alkyne is dissolved in THF and treated with a solution of TBAF (typically a 1M solution in THF). The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched and worked up.

Logical Workflow for Protecting Group Strategy

The selection of a protecting group is a critical decision in a multi-step synthesis. The following diagram illustrates a logical workflow for choosing between an acetal and a silyl protecting group for an alkyne.

Protecting_Group_Selection start Need to protect a terminal alkyne downstream_chem Consider downstream reaction conditions start->downstream_chem acidic Acidic conditions planned? downstream_chem->acidic basic Basic/nucleophilic conditions planned? downstream_chem->basic acidic->basic No use_silyl Use a robust silyl group (e.g., TIPS) acidic->use_silyl Yes silyl_ethers_present Other silyl ethers present? basic->silyl_ethers_present Yes use_acetal Use an acetal protecting group (e.g., this compound) basic->use_acetal No silyl_ethers_present->use_acetal Yes (for orthogonality) consider_orthogonality Consider orthogonal deprotection strategy silyl_ethers_present->consider_orthogonality No tms_option A labile silyl group (e.g., TMS) might be an option consider_orthogonality->tms_option

Caption: Decision workflow for selecting an alkyne protecting group.

Experimental Workflow: Sonogashira Coupling and Deprotection

The following diagram outlines a general experimental workflow for a Sonogashira coupling reaction using a protected alkyne, followed by deprotection.

Sonogashira_Workflow start Start with protected alkyne (Acetal or Silyl) coupling Sonogashira Coupling: - Pd catalyst - Cu(I) cocatalyst - Base (e.g., amine) - Aryl/Vinyl Halide start->coupling workup1 Reaction Workup & Purification coupling->workup1 protected_product Isolated Protected Coupled Product workup1->protected_product deprotection Deprotection protected_product->deprotection workup2 Final Workup & Purification deprotection->workup2 final_product Final Coupled Product (Terminal Alkyne) workup2->final_product

References

A Spectroscopic Showdown: Unmasking the Differences Between Terminal and Internal 1,1-Dimethoxyalkynes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of terminal and internal 1,1-dimethoxyalkynes, providing researchers, scientists, and drug development professionals with key data for the identification and characterization of these versatile synthetic intermediates.

In the realm of organic synthesis, alkynes are prized for their reactivity and serve as crucial building blocks in the construction of complex molecules. The position of the triple bond, whether at the end of a carbon chain (terminal) or within it (internal), profoundly influences their spectroscopic properties. This guide provides a comprehensive comparison of the spectroscopic signatures of a representative terminal 1,1-dimethoxyalkyne, 3,3-dimethoxy-1-propyne, and an analogous internal alkyne, 1,4-dimethoxy-2-butyne, supported by experimental data and detailed methodologies.

At a Glance: Key Spectroscopic Differences

The primary distinguishing features between terminal and internal 1,1-dimethoxyalkynes lie in their Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectra. The presence of a proton on the sp-hybridized carbon of the terminal alkyne gives rise to a characteristic ≡C-H stretching vibration in the IR spectrum and a unique signal in the ¹H NMR spectrum, both of which are absent in the internal analogue.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for 3,3-dimethoxy-1-propyne (a terminal 1,1-dimethoxyalkyne) and 1,4-dimethoxy-2-butyne (an internal dimethoxyalkyne).

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
3,3-Dimethoxy-1-propyne *≡C-H~2.58Doublet~2
-CH(OCH₃)₂~5.21Doublet~2
-OCH₃~3.71Singlet-
1,4-Dimethoxy-2-butyne -CH₂-~4.1Singlet-
-OCH₃~3.3Singlet-

Note: Data for 3,3-dimethoxy-1-propyne is based on its close analog, propargylaldehyde diethyl acetal, due to the limited availability of direct spectral data for the dimethyl acetal.

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AtomChemical Shift (δ) ppm
3,3-Dimethoxy-1-propyne ≡C-H~75
-C≡~82
-CH(OCH₃)₂~92
-OCH₃~54
1,4-Dimethoxy-2-butyne -C≡C-~81
-CH₂-~58
-OCH₃~57

Table 3: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupWavenumber (cm⁻¹)Intensity
3,3-Dimethoxy-1-propyne (Characteristic) ≡C-H Stretch~3300Strong, Sharp
C≡C Stretch~2125Medium to Weak
1,4-Dimethoxy-2-butyne C≡C Stretch~2200-2260Weak or Absent
C-O Stretch~1100Strong

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
3,3-Dimethoxy-1-propyne C₅H₈O₂100.1299, 75, 69
1,4-Dimethoxy-2-butyne C₆H₁₀O₂114.14114, 99, 83, 69, 53

Experimental Protocols

Synthesis of 3,3-Dimethoxy-1-propyne (Propargylaldehyde Dimethyl Acetal)

This procedure is adapted from the synthesis of the analogous diethyl acetal.

  • Preparation of 2,3-Dibromopropionaldehyde: Acrolein is brominated to yield crude 2,3-dibromopropionaldehyde.

  • Acetylation: The crude 2,3-dibromopropionaldehyde is reacted with trimethyl orthoformate in absolute methanol. The solution is stirred for several hours.

  • Work-up and Dehydrobromination: The reaction mixture is worked up to remove excess reagents. The resulting dibromide is then dehydrobrominated using a strong base, such as sodium amide in liquid ammonia or aqueous sodium hydroxide with a phase-transfer catalyst, to yield propiolaldehyde dimethyl acetal.

  • Purification: The crude product is purified by distillation under reduced pressure.

Synthesis of 1,4-Dimethoxy-2-butyne

A common method for the synthesis of 1,4-dimethoxy-2-butyne is the Williamson ether synthesis.

  • Alkoxide Formation: 2-Butyne-1,4-diol is reacted with a strong base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF) to form the dialkoxide.

  • Alkylation: An alkylating agent, typically methyl iodide or dimethyl sulfate, is added to the reaction mixture.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by distillation.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).

Visualizing the Structural Differences

The fundamental difference between terminal and internal 1,1-dimethoxyalkynes lies in the placement of the carbon-carbon triple bond and the presence of a terminal hydrogen atom.

G cluster_0 Terminal 1,1-Dimethoxyalkyne (3,3-Dimethoxy-1-propyne) cluster_1 Internal 1,1-Dimethoxyalkyne (1,4-Dimethoxy-2-butyne) HC H-C≡ C C- HC->C CH CH C->CH OCH3_1 OCH₃ CH->OCH3_1 OCH3_2 OCH₃ CH->OCH3_2 H3CO H₃CO-CH₂- C1 C≡ H3CO->C1 C2 C- C1->C2 CH2OCH3 CH₂-OCH₃ C2->CH2OCH3

Caption: Structural comparison of a terminal vs. an internal dimethoxyalkyne.

This guide highlights the key spectroscopic differences that enable the unambiguous identification of terminal and internal 1,1-dimethoxyalkynes. By understanding these characteristic spectral features, researchers can confidently characterize their synthetic intermediates and products, accelerating the pace of discovery and development.

A Comparative Guide to the Reactivity of 1,1-Dimethoxynon-2-yne and Silyl-Protected Nonynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex organic syntheses, the choice of protecting group for reactive functionalities like alkynes is a critical decision that can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of 1,1-dimethoxynon-2-yne, an acetal-protected internal alkyne, with its commonly used silyl-protected counterparts, namely trimethylsilyl (TMS) and triisopropylsilyl (TIPS) protected non-2-ynes. The comparison focuses on key synthetic transformations including hydrosilylation, hydroboration, and cycloaddition reactions, as well as the conditions required for deprotection.

Executive Summary

This compound offers a valuable alternative to silyl-protected alkynes, exhibiting distinct reactivity profiles and stability under various reaction conditions. While silyl-protected alkynes are widely utilized and well-documented, the dimethyl acetal protecting group on this compound presents unique advantages, particularly in its stability towards certain nucleophilic and basic reagents. Conversely, silyl groups can be more readily cleaved under specific fluoride-mediated conditions. This guide summarizes available quantitative data to facilitate an informed choice of protecting group strategy.

Reactivity Comparison in Key Synthetic Transformations

The following sections detail the comparative reactivity of this compound and silyl-protected non-2-ynes in fundamental organic reactions.

Hydrosilylation

Hydrosilylation of internal alkynes is a powerful method for the synthesis of vinylsilanes. The choice of protecting group can influence the regioselectivity and efficiency of this reaction.

Table 1: Hydrosilylation of Protected Non-2-ynes

Protected AlkyneCatalystSilaneSolventTemp. (°C)Time (h)Yield (%)Reference
1-Phenyl-2-(trimethylsilyl)acetylene[Cp*Ru(MeCN)₃]PF₆ (1 mol%)HSiEt₃ (1.2 eq)CH₂Cl₂rt1>95[1]
1-Phenyl-2-(trimethylsilyl)acetyleneCo(acac)₂ (3 mol%), L (3.3 mol%)PhSiH₃ (1.5 eq)THF402492[2]
Diphenylacetylene (analogue for internal alkyne)Pt-aminocarbene complex (0.01 mol%)PhMe₂SiH (1 eq)Toluene100492[3]
1,1-Dimethoxy-4-phenyl-2-butyne (analogue)Data Not Available------

Note: Direct quantitative data for the hydrosilylation of this compound was not found in the surveyed literature. The reactivity is inferred from related acetal-protected alkynes.

Silyl-protected alkynes, such as TMS-protected acetylenes, readily undergo hydrosilylation with various catalysts, often yielding vinylsilanes in high yields.[1][2] Platinum and ruthenium catalysts are commonly employed for this transformation.[1][3] The reactivity of this compound in hydrosilylation is less documented. However, the acetal group is generally stable under typical hydrosilylation conditions which do not involve strong acids.

Hydroboration

Hydroboration-oxidation of internal alkynes provides access to ketones. The steric and electronic properties of the protecting group can influence the regioselectivity of borane addition.

Table 2: Hydroboration of Protected Non-2-ynes

Protected AlkyneBorane ReagentConditionsProductYield (%)Reference
Internal SilylalkynesPinacolboraneCu catalystAlkenylboronatesup to >99[4]
Terminal Alkynes (general)Disiamylborane or 9-BBN1. THF; 2. H₂O₂, NaOHAldehydeHigh[5][6]
Internal Alkynes (general)BH₃ or R₂BH1. THF; 2. H₂O₂, NaOHMixture of Ketones-[5]
Acetal-Protected AlkynesData Not Available----

Note: Specific quantitative data for the hydroboration of this compound or closely related acetal-protected internal alkynes was not available in the searched literature.

The hydroboration of silyl-protected internal alkynes has been shown to proceed efficiently.[4] For unsymmetrical internal alkynes, the regioselectivity of hydroboration can be an issue, often leading to a mixture of ketone products.[5] The use of bulky borane reagents can sometimes improve selectivity. The acetal group in this compound is expected to be stable to the conditions of hydroboration-oxidation.

Diels-Alder Cycloaddition

Alkynes can act as dienophiles in Diels-Alder reactions to form cyclohexadiene derivatives. The electron-withdrawing or -donating nature of the substituents on the alkyne can affect its reactivity.

Table 3: Diels-Alder Reactions of Protected Alkynes

Protected Alkyne (Dienophile)DieneConditionsYield (%)Reference
Diethyl acetylenedicarboxylate (analogue)1,3-ButadieneHeat-[7]
TMS-substituted pentacene (as diene)Various dienophiles--[8]
1,1-DialkoxyalkynesData Not Available---

Note: Quantitative data for Diels-Alder reactions of this compound or silyl-protected non-2-ynes as dienophiles is limited. Reactivity is inferred from general principles and related examples.

Alkynes, in general, can participate as dienophiles in [4+2] cycloaddition reactions.[7][9] The reactivity is often enhanced by electron-withdrawing groups on the alkyne. While specific examples for the protected nonynes are scarce, both silyl and acetal groups are expected to be spectators in the reaction. The electronic effect of the 1,1-dimethoxy group (weakly electron-donating) and silyl groups (electron-withdrawing or -donating depending on the system) might subtly influence the reaction rate.

Deprotection Conditions

The ease and selectivity of protecting group removal are crucial considerations in a synthetic strategy.

Deprotection of this compound

The dimethyl acetal group is stable to a wide range of non-acidic reagents but is readily cleaved under acidic conditions.

Table 4: Deprotection of Dimethyl Acetals

SubstrateReagentsSolventTemp. (°C)TimeYield (%)Reference
Dimethyl acetalp-Toluenesulfonic acid (cat.)Acetone/Waterrt-High[10]
Dimethyl acetalDilute HClAcetone/Waterrt-High[10]

The deprotection of dimethyl acetals is typically achieved by acid-catalyzed hydrolysis.[10] This can be accomplished using a catalytic amount of a strong acid such as p-toluenesulfonic acid or dilute hydrochloric acid in the presence of water.

Deprotection of Silyl-Protected Nonynes

Silyl protecting groups are typically removed using fluoride ion sources or under acidic or basic conditions, with the stability of the silyl group being highly dependent on the steric bulk of the alkyl substituents.

Table 5: Deprotection of Silyl Alkynes

Protected AlkyneReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
TMS-alkyneK₂CO₃ (cat.)Methanolrt282[11]
TMS-alkyneSodium ascorbate, CuSO₄Ethanol/Waterrt0.5-179-98[12][13]
TIPS-alkyneAgF (1.5 eq)Methanol23-High[14]
TIPS-alkyneTBAFTHF---[15]

Trimethylsilyl (TMS) groups are relatively labile and can be cleaved under mild basic conditions, such as with potassium carbonate in methanol, or with fluoride sources.[11][15] A particularly mild and efficient method for TMS deprotection involves the use of sodium ascorbate and copper sulfate.[12][13] The triisopropylsilyl (TIPS) group is significantly more robust due to its steric bulk and generally requires stronger conditions for removal, such as treatment with silver fluoride or tetrabutylammonium fluoride (TBAF).[14][15]

Experimental Protocols

General Experimental Workflow for Reactivity Comparison

G General Workflow for Reactivity Comparison cluster_start Starting Materials cluster_reactions Reactions cluster_products Products cluster_analysis Analysis Start1 This compound Hydrosilylation Hydrosilylation (e.g., HSiEt₃, Pt catalyst) Start1->Hydrosilylation Subject to Hydroboration Hydroboration-Oxidation (e.g., 9-BBN, then H₂O₂/NaOH) Start1->Hydroboration Subject to Cycloaddition Diels-Alder (e.g., Furan, heat) Start1->Cycloaddition Subject to Start2 TMS-non-2-yne Start2->Hydrosilylation Subject to Start2->Hydroboration Subject to Start2->Cycloaddition Subject to Start3 TIPS-non-2-yne Start3->Hydrosilylation Subject to Start3->Hydroboration Subject to Start3->Cycloaddition Subject to P1 Vinylsilane Hydrosilylation->P1 P2 Nonan-3-one Hydroboration->P2 P3 Cycloadduct Cycloaddition->P3 Analysis Yield, Reaction Time, Selectivity (NMR, GC-MS) P1->Analysis P2->Analysis P3->Analysis

Caption: General workflow for comparing the reactivity of protected nonynes.

Deprotection Pathways

G Deprotection Pathways cluster_protected Protected Alkynes cluster_reagents Deprotection Reagents cluster_deprotected Deprotected Product Acetal This compound Acid Acidic Conditions (e.g., H₃O⁺) Acetal->Acid Cleavage TMS TMS-non-2-yne Base Mild Base (e.g., K₂CO₃/MeOH) TMS->Base Cleavage Fluoride Fluoride Source (e.g., TBAF, AgF) TMS->Fluoride Cleavage TIPS TIPS-non-2-yne TIPS->Fluoride Cleavage (harsher cond.) Alkyne Non-2-yne Acid->Alkyne Base->Alkyne Fluoride->Alkyne

Caption: Logical relationship of deprotection strategies for different protecting groups.

Detailed Experimental Protocols

Protocol 1: Hydrosilylation of an Internal Silyl-Protected Alkyne (General Procedure) [1] To a solution of the silyl-protected alkyne (1.0 equiv) in anhydrous dichloromethane (0.5 M) under an inert atmosphere is added the silane (1.2 equiv). The mixture is cooled to 0 °C, and the catalyst (e.g., [Cp*Ru(MeCN)₃]PF₆, 1 mol%) is added. The reaction is stirred at room temperature for 1-24 hours and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the vinylsilane.

Protocol 2: Hydroboration-Oxidation of an Internal Alkyne (General Procedure) [5] To a solution of the alkyne (1.0 equiv) in anhydrous THF under an inert atmosphere at 0 °C is added a solution of the borane reagent (e.g., 9-BBN, 1.1 equiv) in THF. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then cooled to 0 °C, and an aqueous solution of NaOH (3 M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is stirred at room temperature for 2-3 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the corresponding ketone.

Protocol 3: Diels-Alder Reaction of an Alkyne (General Procedure) [7] A mixture of the alkyne dienophile (1.0 equiv) and the diene (1.0-1.5 equiv) in a suitable solvent (e.g., toluene, xylene) is heated in a sealed tube or under reflux. The reaction progress is monitored by TLC or NMR. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography or recrystallization to give the cycloadduct.

Protocol 4: Deprotection of a 1,1-Dimethyl Acetal [10] The acetal-protected compound is dissolved in a mixture of acetone and water (typically 10:1 v/v). A catalytic amount of p-toluenesulfonic acid (or another suitable acid) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The acetone is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected carbonyl compound.

Protocol 5: Deprotection of a TMS-Protected Alkyne [11] To a solution of the TMS-protected alkyne in methanol is added a catalytic amount of potassium carbonate. The mixture is stirred at room temperature for 1-4 hours, and the reaction is monitored by TLC. Upon completion, the methanol is removed in vacuo. The residue is taken up in an organic solvent (e.g., diethyl ether), washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the terminal alkyne.

Protocol 6: Deprotection of a TIPS-Protected Alkyne [14] To a solution of the TIPS-protected alkyne in methanol, protected from light, is added silver fluoride (1.5 equivalents). The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). A solution of 1 M HCl is then added, and the mixture is stirred for a further 10 minutes. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to afford the deprotected alkyne.

Conclusion

The choice between this compound and silyl-protected nonynes depends on the specific requirements of the synthetic route. This compound offers stability in basic and nucleophilic environments where silyl ethers might be labile. Conversely, silyl groups, particularly the TMS group, can be removed under very mild, non-acidic conditions, which is advantageous when acid-sensitive functionalities are present elsewhere in the molecule. The bulkier TIPS group provides greater stability, approaching that of the dimethyl acetal in some cases, but requires more stringent deprotection methods. While direct comparative quantitative data is sparse for this compound, this guide provides a framework for decision-making based on the known reactivity of these protecting groups and general principles of organic synthesis. Further experimental investigation is warranted to fully elucidate the reactivity profile of this compound in these and other important transformations.

References

A Comparative Guide to Analytical Methods for 1,1-Dimethoxynon-2-yne Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and modification of 1,1-Dimethoxynon-2-yne, robust analytical methods are crucial for monitoring reaction progress, quantifying components, and ensuring product purity. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods and other viable analytical techniques for the analysis of reaction mixtures containing this non-polar alkyne.

The selection of an optimal analytical method hinges on the specific requirements of the analysis, such as the need for quantitative data, isomer separation, or real-time monitoring. This compound, with its long hydrocarbon chain and terminal dimethoxy (acetal) group, presents unique characteristics that influence the choice between Reversed-Phase and Normal-Phase HPLC, as well as alternative methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Proposed HPLC Methods

Given the predominantly non-polar nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point for method development.[1][2] It separates analytes based on hydrophobicity, making it ideal for non-polar and weakly polar compounds.[1] Normal-Phase HPLC (NP-HPLC), which separates based on polarity, serves as a valuable alternative, particularly when dealing with isomers or compounds with significant differences in the polarity of their functional groups.[3][4]

A significant challenge in the HPLC analysis of simple alkynes is their weak UV absorbance, which can lead to poor sensitivity with standard UV detectors.[5][6] Therefore, alternative detection methods such as Mass Spectrometry (LC-MS) or an Evaporative Light Scattering Detector (ELSD) should be considered for improved sensitivity.

Table 1: Comparison of Proposed HPLC Methods

ParameterMethod 1: Reversed-Phase HPLC (RP-HPLC)Method 2: Normal-Phase HPLC (NP-HPLC)
Principle Separation based on hydrophobic interactions. Non-polar analytes are retained longer.[1][2]Separation based on polar interactions. Polar analytes are retained longer.[3][4]
Stationary Phase Non-polar (e.g., C18, C8)[3][7]Polar (e.g., Silica, Cyano, Amino)[3][7][8]
Mobile Phase Polar (e.g., Water/Acetonitrile or Water/Methanol gradient)[3][7]Non-polar (e.g., Hexane/Ethyl Acetate or Hexane/Isopropanol isocratic)[3][7]
Typical Elution Order Polar compounds elute first, followed by non-polar compounds.Non-polar compounds elute first, followed by polar compounds.[2]
Advantages - Highly versatile and reproducible.- Excellent for separating compounds with varying hydrophobicity.- Wide availability of columns and established methods.- Superior for separating structural isomers.- Effective for highly polar or very non-polar compounds that are poorly retained in RP-HPLC.[4]
Disadvantages - May have limited selectivity for structural isomers.- Water-based mobile phases can be problematic for highly non-polar compounds.- More sensitive to water content in the mobile phase, which can affect reproducibility.- Non-polar solvents are more hazardous and expensive.
Best Suited For Routine quantitative analysis and purity assessment of the main reaction components.Separation of isomers or when reaction byproducts have very different polarities.
Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool, other techniques can offer distinct advantages for analyzing this compound reaction mixtures. Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds, while NMR spectroscopy provides real-time, non-destructive monitoring.[6][9][10]

Table 2: Comparison of HPLC with Alternative Methods

TechniquePrincipleSample RequirementsKey AdvantagesKey Limitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.[11]Soluble in mobile phase.High versatility for a wide range of polarities; non-volatile and thermally sensitive compounds can be analyzed.[11]Lower resolution for highly volatile compounds compared to GC; poor UV detection for some analytes like simple alkynes.[6]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility.[9][12]Volatile and thermally stable.[13]Excellent separation efficiency and speed for volatile compounds; sensitive detectors like FID are universal for hydrocarbons.[12][14]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field to elucidate molecular structure.[15]Soluble in a suitable deuterated solvent.Provides detailed structural information; non-destructive and ideal for real-time reaction monitoring and kinetic studies.[6][10]Not a separation technique; complex mixtures can lead to overlapping signals; lower sensitivity compared to chromatographic methods.
Method Selection Workflow

The choice of analytical technique should be guided by the specific experimental goal. The following workflow illustrates a decision-making process for selecting the most appropriate method for analyzing this compound reaction mixtures.

MethodSelectionWorkflow start Define Analytical Goal q_separation Need to Separate Components? start->q_separation q_kinetics Need Real-Time Kinetics/Structural Info? method_nmr Use NMR Spectroscopy q_kinetics->method_nmr Yes outcome_quant Routine Quantitative Analysis & Purity Check q_kinetics->outcome_quant No q_separation->q_kinetics No q_volatile Are Components Volatile & Thermally Stable? q_separation->q_volatile Yes q_isomers Need to Separate Isomers? q_volatile->q_isomers No method_gc Use Gas Chromatography (GC) q_volatile->method_gc Yes method_rphplc Use Reversed-Phase HPLC (RP-HPLC) q_isomers->method_rphplc No method_nphplc Use Normal-Phase HPLC (NP-HPLC) q_isomers->method_nphplc Yes outcome_kinetic Kinetic & Mechanistic Studies method_nmr->outcome_kinetic outcome_volatile High-Resolution Separation of Volatiles method_gc->outcome_volatile method_rphplc->outcome_quant outcome_iso Isomer Quantification method_nphplc->outcome_iso

Caption: Workflow for selecting an analytical method.

Experimental Protocols

The following are detailed starting protocols for the development of HPLC methods for this compound analysis. Optimization will be required based on the specific reaction mixture and instrumentation.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This method is recommended for general purity assessment and quantification.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-20 min: 95% B

    • 20-22 min: 95% to 60% B

    • 22-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector:

    • Primary: Mass Spectrometer (LC-MS) with Electrospray Ionization (ESI) in positive mode.

    • Alternative: UV Detector at 210 nm (note: sensitivity may be low).

  • Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of Acetonitrile/Water to ensure solubility and compatibility with the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Normal-Phase HPLC (NP-HPLC)

This method is recommended for separating isomers or when RP-HPLC provides insufficient resolution.

  • Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of 95:5 (v/v) n-Hexane / Ethyl Acetate. The ratio may be adjusted to optimize retention and separation.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detector: UV Detector at 210 nm. In NP-HPLC, the non-polar mobile phase provides a lower UV background, which may slightly improve the signal-to-noise ratio for weakly absorbing compounds.

  • Sample Preparation: Dilute the reaction mixture directly in the mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Ensure the sample is completely dissolved. Filter through a 0.45 µm PTFE syringe filter.

References

Comparative study of deprotection methods for acetal-protected alkynes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Deprotection of Acetal-Protected Alkynes

For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is paramount. Acetals are frequently employed to mask hydroxyl or carbonyl functionalities due to their stability and predictable reactivity. When a molecule also contains a sensitive alkyne moiety, the choice of deprotection method for the acetal becomes critical to avoid unintended side reactions. This guide provides a comparative analysis of common deprotection methods for acetals in alkyne-containing molecules, supported by experimental data and detailed protocols.

Introduction to Acetal Deprotection in the Presence of Alkynes

The primary challenge in deprotecting acetals in substrates bearing an alkyne is to achieve high yields of the desired product without affecting the triple bond. Alkynes are generally stable but can be susceptible to hydration or other addition reactions under harsh acidic conditions. Therefore, the ideal deprotection method should be mild, efficient, and highly chemoselective. This guide compares three prominent methods: traditional acid-catalyzed hydrolysis, Lewis acid-mediated deprotection, and a milder, near-neutral approach.

Comparative Data of Deprotection Methods

The following table summarizes the key performance indicators for three distinct methods for the deprotection of an acetal in a hypothetical alkyne-containing substrate.

MethodReagents & ConditionsTypical Yield (%)Substrate ScopeAdvantagesDisadvantages
Acid-Catalyzed Hydrolysis Catalytic HCl or TsOH in aqueous organic solvent (e.g., THF/H₂O)85-95Broad for simple acetals; may affect acid-sensitive groups.[1]Cost-effective, simple procedure.Risk of alkyne hydration, potential for side reactions with sensitive groups.
Lewis Acid-Mediated Bi(NO₃)₃·5H₂O (5 mol%) in CH₂Cl₂/H₂O (9:1), Room Temp, 15-60 min90-98Excellent for various acetals, including those in acid-sensitive molecules.[2]High yields, mild conditions, excellent chemoselectivity.[2]Cost of Lewis acid catalyst, potential for metal contamination.
Near-Neutral Conditions TESOTf (1.2 eq), 2,6-lutidine (1.5 eq) in CH₂Cl₂, 0 °C to RT88-96Highly effective for acid-labile substrates.[3]Very mild, protects acid-sensitive groups, highly chemoselective.[3]Reagents are more expensive and require anhydrous conditions.

Experimental Protocols

Detailed methodologies for the compared deprotection methods are provided below.

Method 1: Acid-Catalyzed Hydrolysis

This protocol describes a standard acidic deprotection of a dimethyl acetal.

Procedure:

  • Dissolve the acetal-protected alkyne (1.0 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (2 mL).

  • Add a catalytic amount of 2M hydrochloric acid (0.2 mL).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Lewis Acid-Mediated Deprotection using Bismuth (III) Nitrate

This method offers a milder alternative to traditional protic acids.[2]

Procedure:

  • To a solution of the acetal-protected alkyne (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂, 9 mL) and water (1 mL), add bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 0.05 mmol).

  • Stir the resulting heterogeneous mixture vigorously at room temperature.

  • Monitor the reaction by TLC. Reaction times typically range from 15 to 60 minutes.[2]

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to afford the desired product.

Method 3: Deprotection under Near-Neutral Conditions using TESOTf and 2,6-Lutidine

This protocol is particularly suitable for substrates with acid-sensitive functional groups.[3]

Procedure:

  • Dissolve the acetal-protected alkyne (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,6-lutidine (1.5 mmol) followed by the dropwise addition of triethylsilyl trifluoromethanesulfonate (TESOTf, 1.2 mmol).

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography.

Visualizing the Deprotection Workflow and Decision-Making Process

The following diagrams illustrate the general experimental workflow for acetal deprotection and a decision-making guide for selecting the appropriate method.

DeprotectionWorkflow General Experimental Workflow for Acetal Deprotection Start Start with Acetal-Protected Alkyne Reaction Deprotection Reaction: - Add Reagents - Control Temperature - Monitor by TLC Start->Reaction 1. Set up Reaction Workup Aqueous Workup: - Quench Reaction - Extraction Reaction->Workup 2. Isolate Crude Product Purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification 3. Purify Product Isolated Deprotected Product Purification->Product 4. Characterize

Caption: A generalized workflow for the deprotection of acetals.

DecisionTree Decision Guide for Choosing a Deprotection Method Start Substrate Analysis AcidSensitive Are other acid-sensitive groups present? Start->AcidSensitive CostConstraint Is cost a major constraint? AcidSensitive->CostConstraint No Method_Neutral Use Near-Neutral Method (e.g., TESOTf/Lutidine) AcidSensitive->Method_Neutral Yes Method_Lewis Use Lewis Acid Method (e.g., Bi(NO3)3) CostConstraint->Method_Lewis No Method_Acid Use Acid-Catalyzed Method (e.g., HCl/THF/H2O) CostConstraint->Method_Acid Yes

Caption: A decision tree to aid in selecting an appropriate deprotection method.

Conclusion

The choice of deprotection method for an acetal in the presence of an alkyne is a critical decision in multi-step synthesis. While traditional acid-catalyzed hydrolysis is simple and cost-effective, it carries the risk of side reactions with the alkyne or other sensitive functional groups.[1] Lewis acid-mediated methods, such as using bismuth (III) nitrate, offer a milder and highly efficient alternative with excellent chemoselectivity.[2] For substrates that are particularly acid-labile, near-neutral conditions employing reagents like TESOTf and 2,6-lutidine provide the highest degree of protection for sensitive moieties, albeit at a higher reagent cost.[3] By carefully considering the substrate's functionalities and the economic constraints of the synthesis, researchers can select the optimal method to achieve their desired transformation efficiently and in high yield.

References

Comparative Analysis of 1,1-Dimethoxynon-2-yne Cross-Reactivity with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1,1-Dimethoxynon-2-yne with various functional groups commonly encountered in drug development and bioconjugation. Understanding the stability and potential side reactions of this bifunctional molecule is critical for its effective application. This document summarizes the expected reactivity based on the individual chemistries of its acetal and alkyne moieties and provides a framework for assessing its compatibility in complex chemical environments.

Introduction to this compound

This compound is a chemical compound featuring two key functional groups: a terminal alkyne and a dimethyl acetal. The alkyne provides a versatile handle for "click" chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), as well as thiol-yne reactions. The acetal group serves as a protected aldehyde, which is stable under neutral to basic conditions but can be readily deprotected to the corresponding aldehyde under acidic conditions. This dual functionality makes it a potentially valuable building block in organic synthesis and for the modification of biomolecules.

Summary of Cross-Reactivity Data

The following table summarizes the expected cross-reactivity of this compound with common functional groups under various conditions. It is important to note that specific reaction rates and yields will be dependent on the exact reaction conditions, including solvent, temperature, and the presence of catalysts.

Functional GroupConditionExpected Reactivity of AlkyneExpected Reactivity of AcetalPotential for Cross-Reactivity
Amines (Primary & Secondary) Neutral to Basic (pH > 7)Low (potential for Michael addition to activated alkynes, but generally low for terminal alkynes)StableLow
Acidic (pH < 7)LowHydrolysis to Aldehyde High (Acetal deprotection)
Thiols Radical Initiator (e.g., AIBN, UV)Thiol-yne Addition StableHigh (Alkyne reaction)
Basic (pH > 8)Thiol-yne Addition (Thiolate) StableHigh (Alkyne reaction)
Neutral (pH ~ 7)Low to ModerateStableLow to Moderate
Acidic (pH < 7)LowHydrolysis to Aldehyde High (Acetal deprotection)
Alcohols Neutral to Basic (pH > 7)Very LowStableVery Low
Acidic (pH < 7)Very LowHydrolysis to Aldehyde High (Acetal deprotection)
Azides Cu(I) Catalyst[3+2] Cycloaddition (CuAAC) StableHigh (Alkyne reaction)
Strain-promoted (e.g., DBCO)[3+2] Cycloaddition (SPAAC) StableHigh (Alkyne reaction)
Dienes Thermal/Lewis AcidPotential for Diels-Alder, but generally requires activationStable under thermal, potential hydrolysis with Lewis AcidModerate (Alkyne reaction)
1,3-Dipoles (e.g., Nitrones) Thermal[3+2] Cycloaddition StableHigh (Alkyne reaction)

Key Experimental Protocols

To experimentally validate the cross-reactivity and stability of this compound, the following general protocols can be adapted.

Protocol 1: General Stability Assessment

This protocol is designed to assess the stability of this compound in the presence of a specific functional group under defined conditions.

Materials:

  • This compound

  • Test compound containing the functional group of interest (e.g., a primary amine, a thiol)

  • Appropriate buffered solutions (e.g., PBS for pH 7.4, acetate buffer for acidic pH, carbonate buffer for basic pH)

  • Organic solvent (e.g., acetonitrile, DMSO)

  • Analytical instruments (e.g., HPLC, LC-MS, NMR)

Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent.

  • Prepare a stock solution of the test compound in the same solvent or buffer.

  • In a reaction vial, combine the this compound solution, the test compound solution, and the desired buffer to reach the final concentrations and pH.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature, 37°C).

  • At various time points (e.g., 0, 1, 4, 24 hours), withdraw an aliquot of the reaction mixture.

  • Analyze the aliquot by a suitable analytical method (e.g., HPLC, LC-MS) to monitor the consumption of this compound and the formation of any new products.

  • Use NMR spectroscopy to characterize the structure of any major degradation or reaction products.

Protocol 2: Thiol-yne Reaction

This protocol outlines a typical procedure for the radical-mediated addition of a thiol to this compound.

Materials:

  • This compound

  • Thiol-containing compound

  • Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone for photoinitiation, or AIBN for thermal initiation)

  • Solvent (e.g., acetonitrile, THF)

  • UV lamp (if using a photoinitiator) or heating source

Procedure:

  • In a quartz reaction vessel (for photoinitiation) or a standard round-bottom flask, dissolve this compound and the thiol-containing compound in the chosen solvent.

  • Add the radical initiator to the solution.

  • If using a photoinitiator, irradiate the mixture with a UV lamp at a specific wavelength (e.g., 365 nm). If using a thermal initiator, heat the mixture to the appropriate temperature (e.g., 70-80°C for AIBN).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Logical Workflow for Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for assessing the cross-reactivity of this compound.

CrossReactivityWorkflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion start Define Functional Groups and Conditions stability_test Perform General Stability Assay (Protocol 1) start->stability_test reaction_test Perform Specific Reaction Assays (e.g., Protocol 2 for Thiols) start->reaction_test analytical Analyze Samples (HPLC, LC-MS, NMR) stability_test->analytical reaction_test->analytical data Quantify Reactivity and Identify Products analytical->data conclusion Determine Compatibility and Cross-Reactivity Profile data->conclusion

Caption: Workflow for assessing the cross-reactivity of this compound.

Signaling Pathway of Acetal Deprotection

The acetal group of this compound is stable under neutral and basic conditions but undergoes hydrolysis in the presence of acid to yield an aldehyde. This deprotection pathway is a critical consideration in its application.

AcetalDeprotection Acetal This compound (Acetal) Protonation Protonation of Oxygen Acetal->Protonation H+ Oxocarbenium Formation of Oxocarbenium Ion Protonation->Oxocarbenium - MeOH Nucleophilic_Attack Nucleophilic Attack by Water Oxocarbenium->Nucleophilic_Attack + H2O Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Aldehyde Non-2-ynal (Aldehyde) Hemiacetal->Aldehyde H+, - MeOH Methanol Methanol (x2)

Caption: Acid-catalyzed hydrolysis pathway of the acetal in this compound.

Alternative Compounds for Comparison

For applications where the potential cross-reactivity of the acetal or alkyne is a concern, several alternative bifunctional linkers can be considered. The choice of an alternative will depend on the specific functional groups that need to be avoided and the desired reactivity.

Alternative Compound ClassReactive GroupsKey AdvantagesKey Disadvantages
Protected Alkynyl Amines Alkyne, Protected Amine (e.g., Boc, Fmoc)Amine can be deprotected under specific conditions, orthogonal to many reactions.Deprotection conditions may be harsh for some substrates.
Alkynyl Carboxylic Acids Alkyne, Carboxylic AcidCarboxylic acid can be activated for amide bond formation.Can be acidic and may require protection in some contexts.
Strain-Promoted Alkynes (e.g., DBCO) Cyclooctyne, LinkerEnables copper-free click chemistry, highly biocompatible.Larger and more sterically hindered than terminal alkynes.
Alkynyl Halides Alkyne, Halide (e.g., I, Br)Halide can participate in cross-coupling reactions (e.g., Sonogashira).Cross-coupling conditions can be complex.

Conclusion

This compound offers a valuable combination of a terminal alkyne and a protected aldehyde. Its cross-reactivity is primarily dictated by the pH of the reaction medium. The acetal group is sensitive to acidic conditions, leading to its conversion to an aldehyde, while the alkyne is susceptible to reactions with thiols and azides under appropriate catalytic or initiation conditions. For applications in complex molecular environments, a thorough experimental evaluation of its stability and potential for side reactions is strongly recommended. The protocols and comparative data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize and assess the suitability of this compound in their specific applications.

Safety Operating Guide

Navigating the Safe Disposal of 1,1-Dimethoxynon-2-yne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,1-Dimethoxynon-2-yne, a specialty chemical whose safe handling is critical. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from an analysis of its chemical structure, which includes an acetal and an internal alkyne, and established best practices for similar chemical classes.

Inferred Hazard Assessment and Quantitative Data

Due to the lack of a dedicated SDS for this compound, its potential hazards are inferred from its functional groups. The presence of the alkyne suggests potential reactivity, while the dimethoxy group indicates it is an acetal. Organic compounds of this nature should be handled as potentially flammable and irritant. The following table summarizes key data points, with the understanding that some values are estimated based on its structure.

PropertyValue/InformationSource
Chemical Formula C₁₁H₂₀O₂Inferred
Molecular Weight 184.28 g/mol Inferred
Physical State Likely a liquid at room temperatureInferred
Boiling Point Not availableN/A
Flash Point Not available; assume it is flammableN/A
Hazards Potentially flammable, skin and eye irritant. May form explosive peroxides upon prolonged exposure to air.Inferred
Incompatible Materials Strong oxidizing agentsInferred

Essential Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Gloves should be inspected for integrity before each use.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes must be worn.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.

  • Waste Characterization: Accurately identify and quantify the this compound waste. Note any solvents or other chemicals that may have contaminated it.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be stored separately from incompatible materials, such as strong oxidizing agents.

  • Containerization:

    • Use a clean, dry, and chemically compatible container for the waste. The container must have a secure, tightly fitting lid.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other contaminants. Include the approximate volume or mass of the waste.

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is well-ventilated, away from heat sources, and secondary containment is recommended.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Provide them with all available information on the chemical's properties and potential hazards.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (manageable by trained lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS department or emergency response team.

    • Prevent entry to the affected area and ensure it is well-ventilated if safe to do so.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_handling Waste Handling & Storage cluster_disposal Final Disposal cluster_spill Spill Scenario start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize & Quantify Waste fume_hood->characterize segregate Segregate from Incompatible Waste characterize->segregate containerize Containerize in a Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs provide_info Provide Chemical Information contact_ehs->provide_info disposal Professional Hazardous Waste Disposal provide_info->disposal spill Spill Occurs small_spill Small Spill: Absorb with inert material, collect as hazardous waste. spill->small_spill Is it small and manageable? large_spill Large Spill: Evacuate and call EHS. spill->large_spill No

Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their institutions. Always consult with your institution's EHS department for specific guidance and requirements.

Essential Safety and Logistical Information for Handling 1,1-Dimethoxynon-2-yne

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,1-Dimethoxynon-2-yne was located. The following guidance is based on the safety profiles of analogous compounds, including acetylenic ethers, peroxide-forming chemicals, and flammable liquids. Researchers, scientists, and drug development professionals should handle this compound with extreme caution and adhere to all institutional safety protocols. If an SDS for this compound becomes available, it should be consulted immediately and its recommendations prioritized.

This document provides essential, immediate safety and logistical information for the operational use and disposal of this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Hazard Summary and Data Presentation

Based on related chemical structures, this compound is anticipated to be a flammable liquid and a potential peroxide former. Inhalation, skin contact, and eye contact are the primary routes of exposure. The following table summarizes the hazards associated with analogous compounds.

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement Examples
Flammable Liquid FlameH225: Highly flammable liquid and vapor.[1]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] P233: Keep container tightly closed.[1] P240: Ground/bond container and receiving equipment.[1]
Peroxide Former Exploding Bomb, Flame, Corrosion, Health Hazard, Exclamation MarkEUH019: May form explosive peroxides.[2]P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1] Test for peroxides before use, especially before distillation.
Acute Toxicity (Inhalation) Health Hazard, Exclamation MarkH332: Harmful if inhaled.[1]P261: Avoid breathing mist or vapors.[1] P271: Use only outdoors or in a well-ventilated area.[1]
Skin Corrosion/Irritation Corrosion, Exclamation MarkH315: Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Reproductive Toxicity Health HazardH360: May damage fertility or the unborn child.[1]P201: Obtain special instructions before use.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

Operational Plan: Handling and Disposal

1. Engineering Controls:

  • Work exclusively in a certified chemical fume hood to ensure adequate ventilation.[1]

  • Keep the fume hood sash at the lowest practical height.

  • Ensure a safety shower and eyewash station are readily accessible.[3]

  • Use explosion-proof electrical equipment and grounding to prevent static discharge.[1][3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use and replace them immediately if contaminated.

  • Respiratory Protection: If there is a risk of inhalation despite engineering controls, use a NIOSH-approved respirator with an appropriate cartridge.

3. Handling Procedures:

  • Receiving and Storage:

    • Upon receipt, label the container with the date.

    • Store in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight.[2]

    • Store in a flammable liquids cabinet.

    • Keep the container tightly closed when not in use.[1]

    • As a potential peroxide former, it is crucial to date the container upon opening.[4][5] It is recommended to test for peroxides every 3-6 months after opening and before any distillation or concentration steps.[4][6]

  • Dispensing and Use:

    • Use only non-sparking tools.[1][3]

    • Ground and bond all containers and receiving equipment during transfers to prevent static discharge.[1][3]

    • Avoid contact with skin and eyes.

    • Do not breathe vapors.

  • Emergency Procedures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

    • Spill: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Ventilate the area.

4. Disposal Plan:

  • Dispose of unused material and contaminated waste in accordance with all federal, state, and local regulations.

  • Waste must be handled as hazardous waste.

  • Do not dispose of down the drain.[1]

  • Containers of peroxide-forming chemicals may require special handling for disposal, especially if peroxides are present or suspected. Contact your institution's environmental health and safety department for specific guidance.

Experimental Workflow Visualization

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE: - Goggles & Face Shield - Flame-retardant Lab Coat - Chemical-resistant Gloves B Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible A->B C Receive & Log Chemical (Date Received) B->C D Store in Flammable Cabinet (Away from Ignition Sources) C->D E Date Container Upon Opening D->E F Test for Peroxides (Before Use/Distillation) E->F Periodic Testing G Dispense in Fume Hood (Use Grounding & Bonding) F->G H Segregate Waste (Liquid & Solid) G->H I Label Hazardous Waste Container H->I J Dispose via EHS Protocols I->J

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.